Product packaging for Methyl 4-amino-2-isopropoxybenzoate(Cat. No.:CAS No. 909563-22-0)

Methyl 4-amino-2-isopropoxybenzoate

Cat. No.: B1459287
CAS No.: 909563-22-0
M. Wt: 209.24 g/mol
InChI Key: OEBRPGGWVCHZQE-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-isopropoxybenzoate (CAS 909563-22-0) is a benzoate ester derivative employed as a versatile chemical building block in organic synthesis and medicinal chemistry research . With a molecular formula of C11H15NO3 and a molecular weight of 209.25 g/mol, it serves as a key synthetic intermediate for the development of novel compounds . The presence of both a reactive methyl ester and an amino group on its aromatic ring, which is further modified with an isopropoxy group, makes it a valuable scaffold for constructing more complex molecular architectures. Researchers utilize such compounds in the exploration of new therapeutic agents, as the incorporation of non-proteinogenic amino acids and specialized benzoate esters can fundamentally improve the properties of drug candidates, such as their stability, potency, and bioavailability . This product is intended for use in a laboratory setting by qualified professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B1459287 Methyl 4-amino-2-isopropoxybenzoate CAS No. 909563-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBRPGGWVCHZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Analysis of Methyl 4-amino-2-isopropoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Methyl 4-amino-2-isopropoxybenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its chemical properties and potential biological activity. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound. As direct experimental data is not widely available, this document presents predicted spectral characteristics based on established principles of spectroscopy. Furthermore, it outlines comprehensive experimental protocols for acquiring this data, serving as a valuable resource for researchers in drug development and chemical synthesis.

The structural analysis of a novel compound like this compound is a multi-faceted process. Spectroscopic techniques provide complementary information that, when combined, allows for an unambiguous determination of the molecular structure. The logical workflow for this process is illustrated below.

Spectroscopic_Workflow cluster_start Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_end Final Confirmation Start This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS NMR_Data Proton & Carbon Environment Connectivity (J-coupling) 2D Correlations (COSY, HSQC) NMR->NMR_Data IR_Data Functional Group Identification (e.g., C=O, N-H, C-O) IR->IR_Data MS_Data Molecular Weight Molecular Formula Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

"physical and chemical properties of Methyl 4-amino-2-isopropoxybenzoate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-amino-2-isopropoxybenzoate, a compound of interest in chemical and pharmaceutical research. This document details its known characteristics, outlines a plausible synthetic pathway, and discusses its potential biological relevance based on related structures.

Core Physical and Chemical Properties

Precise experimental data for this compound is not widely available in published literature. However, based on its chemical structure and data from analogous compounds, the following properties can be predicted. It is crucial to note that these are estimates and should be confirmed by experimental analysis.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)Methyl 4-aminobenzoate (Experimental)Methyl 4-amino-2-methoxybenzoate (Experimental)
CAS Number 909563-22-0619-45-4[1][2]27492-84-8[3]
Molecular Formula C₁₁H₁₅NO₃C₈H₉NO₂[1][2]C₉H₁₁NO₃[3]
Molecular Weight 209.24 g/mol 151.16 g/mol [2]181.19 g/mol [3]
Melting Point Not available110-113 °C[1]155-159 °C[3]
Boiling Point Not available273.17 °C (rough estimate)[2]Not available
Solubility Likely soluble in alcohol and ether; slightly soluble in water.Soluble in alcohol and ether; slightly soluble in water.[2][4]Not available
Appearance Likely a crystalline solid.White to beige crystalline powder or crystals.[1][2]Solid.[3]

Synthesis and Experimental Protocols

A plausible and common method for the synthesis of this compound is through the Fischer esterification of 4-amino-2-isopropoxybenzoic acid with methanol in the presence of an acid catalyst. While a specific protocol for this exact compound is not detailed in the reviewed literature, a general procedure can be adapted from the synthesis of similar esters.

Proposed Synthesis of this compound

A potential synthetic route involves a two-step process starting from 2-hydroxy-4-nitrobenzoic acid:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 2-hydroxy-4-nitrobenzoic acid is reacted with 2-bromopropane in the presence of a base to form 2-isopropoxy-4-nitrobenzoic acid.

  • Reduction of the Nitro Group and Esterification: The nitro group is then reduced to an amine, and the carboxylic acid is esterified with methanol under acidic conditions to yield the final product.

Alternatively, starting from 4-amino-2-hydroxybenzoic acid, the synthesis could proceed via:

  • Protection of the Amino Group: The amino group is first protected, for example, by acetylation.

  • Williamson Ether Synthesis: The hydroxyl group is then converted to an isopropoxy group.

  • Esterification: The carboxylic acid is esterified.

  • Deprotection: The protecting group on the amine is removed to give this compound.

A detailed, generalized experimental protocol for the Fischer esterification step is provided below.

General Experimental Protocol for Fischer Esterification

Materials:

  • 4-amino-2-isopropoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (or other suitable acid catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 4-amino-2-isopropoxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Chemical Reactivity and Stability

This compound is expected to exhibit reactivity characteristic of an aromatic amine and a benzoate ester. The amino group can undergo reactions such as acylation, alkylation, and diazotization. The ester group is susceptible to hydrolysis under acidic or basic conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents and strong bases[4].

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of substituted aminobenzoate esters has been investigated for various pharmacological properties. For instance, new derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as EGFR inhibitors for their potential anti-proliferative properties in cancer cell lines[5]. Other studies on aromatic amino-acid esters have explored their antioxidant, antibacterial, antifungal, and enzyme inhibitory activities[6]. The isopropoxy substitution at the 2-position may influence the compound's lipophilicity and steric profile, potentially modulating its biological activity compared to other substituted aminobenzoates. Further research is required to elucidate the specific biological functions of this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 4-amino-2-isopropoxybenzoic Acid + Methanol Reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) Start->Reaction Mixing Workup Neutralization (NaHCO₃) + Extraction Reaction->Workup Cooling Purification Recrystallization or Column Chromatography Workup->Purification Crude Product Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: Proposed workflow for the synthesis and purification of this compound.

Conclusion

This compound is a molecule with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and a basis for exploring its biological significance. Direct experimental validation of the predicted properties and biological activities is a necessary next step for advancing the scientific understanding of this compound.

References

Methyl 4-amino-2-isopropoxybenzoate: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl 4-amino-2-isopropoxybenzoate, a substituted aniline derivative, has emerged as a valuable and versatile building block in modern pharmaceutical research and development. Its unique structural features, comprising a reactive primary amine, a readily modifiable ester group, and a lipophilic isopropoxy moiety, provide medicinal chemists with a powerful scaffold for the synthesis of a diverse array of therapeutic agents. This guide delves into the chemical properties, synthetic utility, and pharmaceutical applications of this compound, offering a comprehensive resource for scientists engaged in drug discovery.

Physicochemical Properties and Spectroscopic Data

This compound (CAS Number: 909563-22-0) is a solid at room temperature with a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol . The strategic placement of the amino, isopropoxy, and methyl ester groups on the benzene ring dictates its reactivity and potential for derivatization.

PropertyValue
CAS Number 909563-22-0
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Appearance Solid
Spectroscopic DataExpected Characteristics
¹H NMR Aromatic protons typically appear in the range of 6.0-8.0 ppm. The isopropoxy group will show a characteristic septet for the CH proton around 4.5 ppm and a doublet for the two methyl groups around 1.3 ppm. The methyl ester protons will be a singlet around 3.8 ppm. The amine protons will appear as a broad singlet, the chemical shift of which can vary.
¹³C NMR Aromatic carbons will be observed between 100-160 ppm. The carbonyl carbon of the ester will be in the 165-170 ppm region. The carbons of the isopropoxy and methyl ester groups will appear in the aliphatic region of the spectrum.
IR Spectroscopy Characteristic peaks include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700 cm⁻¹), and C-O stretching of the ether and ester groups (around 1100-1300 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z 209. Fragmentation patterns would likely involve the loss of the methoxy group from the ester or cleavage of the isopropoxy group.

Synthesis and Derivatization Potential

The reactivity of this compound is primarily centered around its nucleophilic amino group and the ester functionality, making it a prime candidate for a variety of chemical transformations.

N-Functionalization Reactions

The primary amino group is readily functionalized, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

1. N-Acylation: The amino group can be easily acylated using acid chlorides or anhydrides in the presence of a base to form amide derivatives. This is a common strategy in drug design to introduce moieties that can interact with biological targets.

2. N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a class of compounds with a broad spectrum of biological activities.

3. Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. The urea functional group is a key pharmacophore in many approved drugs.[1][2][3][4]

4. Reductive Amination: The amino group can be further alkylated via reductive amination with aldehydes or ketones.

5. Buchwald-Hartwig and Ullmann Couplings: The amino group can participate in palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form diarylamine structures.

Ester Group Modifications

The methyl ester provides a handle for further derivatization, particularly in the context of prodrug design. Hydrolysis of the ester to the corresponding carboxylic acid allows for the attachment of various promoieties that can improve a drug's pharmacokinetic properties.

Pharmaceutical Applications: A Case Study in Tryptophanase Inhibitors

A significant application of this compound is in the synthesis of tryptophanase inhibitors. Tryptophanase is a bacterial enzyme that metabolizes tryptophan to indole. Elevated levels of indole in the gut can be converted to indoxyl sulfate in the liver, a uremic toxin implicated in the progression of chronic kidney disease (CKD).[5][6] By inhibiting tryptophanase, the production of this harmful metabolite can be reduced.

A United States patent (US10925848B2) discloses the use of this compound as a starting material for the synthesis of potent tryptophanase inhibitors.[7] The synthetic route involves an initial chlorination of the aromatic ring, followed by further functionalization to yield the final active amide derivative.

Signaling Pathway of Tryptophan Metabolism and its Role in Chronic Kidney Disease

The following diagram illustrates the pathway from dietary tryptophan to the uremic toxin indoxyl sulfate and highlights the therapeutic intervention point for tryptophanase inhibitors.

Tryptophan_Metabolism Tryptophan Dietary Tryptophan Gut Gut Lumen Tryptophan->Gut Tryptophanase Tryptophanase (Bacterial Enzyme) Gut->Tryptophanase Metabolism by Gut Microbiota Indole Indole Tryptophanase->Indole Liver Liver Indole->Liver Absorption Indoxyl_Sulfate Indoxyl Sulfate (Uremic Toxin) Liver->Indoxyl_Sulfate Sulfation Kidney Kidney Indoxyl_Sulfate->Kidney Accumulation CKD_Progression Progression of Chronic Kidney Disease Kidney->CKD_Progression Inhibitor Tryptophanase Inhibitor (e.g., derived from Methyl 4-amino-2-isopropoxybenzoate) Inhibitor->Tryptophanase Inhibition

Caption: Tryptophan metabolism to indoxyl sulfate and the point of inhibition.

Experimental Protocols

The following are representative experimental protocols for key transformations involving this compound and structurally similar compounds. Researchers should optimize these conditions for their specific substrates.

General Experimental Workflow

The synthesis of pharmaceutical derivatives from this compound typically follows a multi-step sequence.

experimental_workflow Start This compound Reaction N-Functionalization (e.g., Acylation, Sulfonylation, Urea formation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pharmaceutical Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of derivatives.

Protocol 1: N-Acylation of a 4-Aminobenzoate Derivative (Representative)

This protocol describes a general procedure for the acylation of a 4-aminobenzoic acid derivative, which can be adapted for this compound.

  • Dissolution: Dissolve the 4-aminobenzoic acid derivative (1.0 eq) in a suitable dry solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-acylated product.

Protocol 2: Chlorination of this compound

The following protocol is adapted from US Patent US10925848B2.[7]

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethyl acetate, add N-chlorosuccinimide (NCS) (1.0 eq).

  • Heating: Heat the reaction mixture at 50 °C.

  • Reaction Monitoring: Monitor the reaction for completion using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction solution under reduced pressure. Purify the resulting residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield the chlorinated product.

Conclusion

This compound is a highly valuable building block for pharmaceutical synthesis. Its trifunctional nature allows for the creation of a wide range of derivatives with diverse biological activities. The successful application of this scaffold in the development of tryptophanase inhibitors for the potential treatment of chronic kidney disease underscores its importance in modern drug discovery. The synthetic routes and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile molecule in their own drug development programs.

References

"starting material for Methyl 4-amino-2-isopropoxybenzoate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for Methyl 4-amino-2-isopropoxybenzoate, a key intermediate in pharmaceutical research. The synthesis is presented as a three-step process commencing with the commercially available starting material, 2-hydroxy-4-nitrobenzoic acid. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are provided to facilitate its application in a laboratory setting.

I. Synthetic Strategy

The synthesis of this compound is strategically designed in three distinct steps:

  • Esterification: The initial step involves the protection of the carboxylic acid functional group of 2-hydroxy-4-nitrobenzoic acid as a methyl ester via Fischer esterification.

  • O-Isopropylation: Subsequently, the phenolic hydroxyl group is alkylated to an isopropoxy group through a Williamson ether synthesis.

  • Reduction: The final step is the reduction of the nitro group to an amine, yielding the target compound.

This synthetic route is logical and employs common and well-understood organic transformations, making it a practical approach for the preparation of this compound.

II. Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Fischer Esterification of 2-hydroxy-4-nitrobenzoic acid

This step converts the starting material into Methyl 2-hydroxy-4-nitrobenzoate.

Experimental Protocol:

To a solution of 2-hydroxy-4-nitrobenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent, such as ethyl acetate, and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

ParameterValue
Starting Material 2-hydroxy-4-nitrobenzoic acid
Reagents Methanol, Sulfuric acid (catalyst)
Solvent Methanol
Reaction Temperature Reflux
Reaction Time 2-4 hours
Work-up Extraction with ethyl acetate, washing with NaHCO3 and brine
Purification Recrystallization or column chromatography
Expected Yield 90-95%
Step 2: O-Isopropylation of Methyl 2-hydroxy-4-nitrobenzoate

This step introduces the isopropoxy group onto the benzene ring to form Methyl 2-isopropoxy-4-nitrobenzoate.

Experimental Protocol:

Methyl 2-hydroxy-4-nitrobenzoate is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone. A base, typically potassium carbonate, is added to the solution to deprotonate the phenolic hydroxyl group. Subsequently, 2-bromopropane is added, and the reaction mixture is heated. The reaction is monitored by TLC. After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.

ParameterValue
Starting Material Methyl 2-hydroxy-4-nitrobenzoate
Reagents 2-bromopropane, Potassium carbonate
Solvent Dimethylformamide (DMF) or Acetone
Reaction Temperature 50-80 °C
Reaction Time 4-8 hours
Work-up Extraction with an organic solvent, washing with water and brine
Purification Column chromatography
Expected Yield 85-95%
Step 3: Reduction of Methyl 2-isopropoxy-4-nitrobenzoate

The final step involves the reduction of the nitro group to an amine to yield this compound.

Experimental Protocol:

Methyl 2-isopropoxy-4-nitrobenzoate is dissolved in a protic solvent like methanol or ethanol. A catalytic amount of palladium on activated carbon (Pd/C) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere, either by using a hydrogen-filled balloon or a Parr hydrogenator. The reaction is stirred at room temperature until the starting material is consumed, as indicated by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to give the final product, which can be purified by recrystallization if necessary.

ParameterValue
Starting Material Methyl 2-isopropoxy-4-nitrobenzoate
Reagents Palladium on carbon (Pd/C), Hydrogen gas
Solvent Methanol or Ethanol
Reaction Temperature Room temperature
Reaction Time 2-6 hours
Work-up Filtration to remove catalyst, evaporation of solvent
Purification Recrystallization (optional)
Expected Yield >95%

III. Visualization of the Synthetic Pathway

The following diagram illustrates the overall synthetic workflow for the preparation of this compound.

Synthesis_Workflow Start 2-hydroxy-4-nitrobenzoic acid Intermediate1 Methyl 2-hydroxy-4-nitrobenzoate Start->Intermediate1  MeOH, H₂SO₄ (cat.)  Reflux Intermediate2 Methyl 2-isopropoxy-4-nitrobenzoate Intermediate1->Intermediate2  2-bromopropane, K₂CO₃  DMF or Acetone Product This compound Intermediate2->Product  H₂, Pd/C  MeOH or EtOH

Methyl 4-amino-2-isopropoxybenzoate: A Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Methyl 4-amino-2-isopropoxybenzoate, a substituted aminobenzoic acid ester, is a valuable intermediate in the field of organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique structural features, comprising a reactive amino group, an electron-donating isopropoxy group, and a methyl ester, make it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its role as a crucial intermediate for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 909563-22-0
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents like methanol, ethanol, and dichloromethane (predicted)

Synthesis of this compound

While a direct, detailed experimental protocol for the synthesis of this compound is not widely published in readily available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and information from related patent literature. A key precursor for this synthesis is 4-amino-2-hydroxy-3-isopropoxybenzoic acid. A Chinese patent (CN111559967B) outlines a method for the preparation of this acid, which can then be esterified to yield the desired methyl ester.

The overall synthetic strategy can be visualized as a multi-step process, likely starting from more readily available substituted nitrobenzene or aminobenzoic acid derivatives.

Synthesis_Workflow Starting_Materials Substituted Nitro/Aminobenzoic Acid Derivative Intermediate_1 4-amino-2-hydroxy-3-isopropoxybenzoic acid Starting_Materials->Intermediate_1 Multi-step synthesis (e.g., as per CN111559967B) Final_Product This compound Intermediate_1->Final_Product Esterification

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: Esterification of 4-amino-2-isopropoxybenzoic acid

The final step in the proposed synthesis is the esterification of the carboxylic acid precursor. A standard and widely used method for this transformation is the Fischer esterification.

Reaction:

4-amino-2-isopropoxybenzoic acid + Methanol --(H⁺ catalyst)--> this compound + Water

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-2-isopropoxybenzoic acid (1 equivalent) in an excess of anhydrous methanol.

  • Acid Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 5 mol%), to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, for example, ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.

ParameterCondition
Reactants 4-amino-2-isopropoxybenzoic acid, Methanol
Catalyst Concentrated H₂SO₄ or p-TsOH
Temperature Reflux
Reaction Time Monitored by TLC (typically several hours)
Workup Neutralization, Extraction
Purification Column Chromatography or Recrystallization

Role in Organic Synthesis and Drug Development

Substituted aminobenzoates are a well-established class of intermediates in the pharmaceutical industry. The presence of both an amino and an ester group allows for a variety of chemical transformations, making them ideal scaffolds for building more complex molecules with potential therapeutic properties.

The isopropoxy group in this compound can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. The amino group serves as a key handle for further functionalization, such as amide bond formation, alkylation, or participation in cyclization reactions to construct heterocyclic systems, which are prevalent in many drug structures.

Application_Pathway Intermediate This compound Functionalization Functionalization of Amino Group (e.g., Acylation, Alkylation) Intermediate->Functionalization Modification Modification of Ester Group (e.g., Hydrolysis, Amidation) Intermediate->Modification Scaffold Molecular Scaffold for Complex Molecules Functionalization->Scaffold Modification->Scaffold API Active Pharmaceutical Ingredients (APIs) Scaffold->API

Caption: Potential synthetic pathways from the core intermediate to active pharmaceutical ingredients.

While specific examples of marketed drugs derived directly from this compound are not readily found in public literature, its structural motifs are present in various classes of therapeutic agents. This suggests its potential as a key intermediate in the discovery and development of new chemical entities.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not widely available, predictions can be made based on the analysis of structurally similar compounds.

¹H NMR (Proton NMR):

  • Aromatic Protons: Signals in the aromatic region (δ 6.0-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.

  • Isopropoxy Group Protons: A septet for the -CH- proton and a doublet for the two -CH₃ groups.

  • Methyl Ester Protons: A singlet around δ 3.8-4.0 ppm for the -OCH₃ group.

  • Amino Group Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can be variable and dependent on the solvent and concentration.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) for the ester carbonyl carbon.

  • Aromatic Carbons: Signals in the aromatic region (δ 100-160 ppm).

  • Isopropoxy Group Carbons: Signals for the -CH- and -CH₃ carbons.

  • Methyl Ester Carbon: A signal around δ 50-55 ppm for the -OCH₃ carbon.

IR (Infrared) Spectroscopy:

  • N-H Stretch: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C-O Stretch: Bands in the region of 1100-1300 cm⁻¹ for the ester and ether C-O bonds.

  • Aromatic C-H and C=C Stretches: Absorptions in their characteristic regions.

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 209. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the ester group (-COOCH₃), and cleavage of the isopropoxy group.

Conclusion

This compound is a promising organic synthesis intermediate with significant potential in the field of drug discovery and development. Its synthesis, while not yet extensively documented in peer-reviewed literature, can be achieved through logical and established synthetic transformations. The versatile functional groups present in the molecule provide a platform for the creation of diverse and complex molecular structures. This technical guide serves as a foundational resource for researchers and professionals, encouraging further exploration into the synthetic utility and applications of this valuable building block. As the demand for novel therapeutics continues to grow, intermediates like this compound will undoubtedly play a crucial role in the advancement of medicinal chemistry.

An In-depth Technical Guide to the Stability and Storage of Methyl 4-amino-2-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available stability data exists for Methyl 4-amino-2-isopropoxybenzoate. This guide is compiled from general principles of pharmaceutical stability testing, information on structurally similar compounds, and supplier recommendations. The experimental protocols and potential degradation pathways outlined are illustrative and should be adapted based on internal experimental data.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Understanding its stability profile is crucial for ensuring its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to its potential incorporation into a final drug product. This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.

Recommended Storage and Handling

Proper storage is essential to maintain the integrity of this compound. The following conditions are based on information from chemical suppliers and general best practices for handling aromatic amine and ester compounds.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store at room temperature or in a cool place.Prevents acceleration of potential degradation reactions.
Light Keep in a dark place, protected from light.Aromatic amines can be susceptible to photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidative degradation of the amino group.
Moisture Store in a dry environment. Keep container tightly closed.Prevents hydrolysis of the ester functional group.
Ventilation Store in a well-ventilated area.General safety practice for handling chemical compounds.

Potential Degradation Pathways

Based on the functional groups present in this compound (aromatic amine, ester, and ether), the following degradation pathways are considered most likely under stress conditions.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 4-amino-2-isopropoxybenzoic acid and methanol.

  • Oxidation: The primary aromatic amine group is prone to oxidation, which can lead to the formation of colored degradation products and potentially impact the compound's purity and activity.

  • Photodegradation: Aromatic amines can undergo degradation upon exposure to light, leading to a variety of byproducts.

Below is a diagram illustrating these potential degradation pathways.

Degradation Pathways Potential Degradation Pathways of this compound This compound This compound 4-amino-2-isopropoxybenzoic acid + Methanol 4-amino-2-isopropoxybenzoic acid + Methanol This compound->4-amino-2-isopropoxybenzoic acid + Methanol Hydrolysis (Acid/Base) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis (Light)

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1] The following table outlines a proposed set of conditions for the forced degradation of this compound, based on ICH guidelines and studies on similar molecules like benzocaine.[2]

Table 2: Proposed Forced Degradation Study Protocol

Stress ConditionProposed MethodPotential Degradation ProductsAnalytical Technique
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours4-amino-2-isopropoxybenzoic acid, MethanolHPLC, LC-MS
Base Hydrolysis 0.1 M NaOH at room temperature for 12-24 hours4-amino-2-isopropoxybenzoic acid, MethanolHPLC, LC-MS
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidized derivatives of the aromatic amineHPLC, LC-MS
Thermal Degradation Solid state at 80°C for 72 hoursTo be determinedHPLC, LC-MS
Photostability Exposure to light source per ICH Q1B guidelinesPhotolytic degradation productsHPLC, LC-MS

Experimental Protocols

The following are detailed, illustrative protocols for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.

General Sample Preparation for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH and keep at room temperature.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid compound in a temperature-controlled oven.

    • Photostability: Expose the solid compound and the stock solution to a calibrated light source.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilution: Dilute the samples to a suitable concentration for analysis.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is the standard for assessing the stability of pharmaceutical compounds.[3][4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Below is a diagram illustrating a general workflow for stability testing.

Stability Testing Workflow General Workflow for Stability Testing cluster_0 Forced Degradation Acid Acid Stressed_Samples Generate Stressed Samples Base Base Oxidation Oxidation Heat Heat Light Light Drug_Substance This compound Drug_Substance->Stressed_Samples Method_Development Develop Stability-Indicating HPLC Method Stressed_Samples->Method_Development Method_Validation Validate HPLC Method (ICH Guidelines) Method_Development->Method_Validation Analysis Analyze Stressed Samples Method_Validation->Analysis Identify_Degradants Identify and Characterize Degradants (LC-MS) Analysis->Identify_Degradants Report Generate Stability Report Identify_Degradants->Report

Caption: A general experimental workflow for conducting stability testing.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-amino-2-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Methyl 4-amino-2-isopropoxybenzoate. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for forming ethers. The protocol outlines the reaction of Methyl 4-amino-2-hydroxybenzoate with 2-iodopropane in the presence of a base. This application note includes a comprehensive list of materials and reagents, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product. All quantitative data is summarized in tables for clarity, and a visual representation of the experimental workflow is provided using a Graphviz diagram.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. The presence of the amino, ester, and ether functional groups makes it a versatile building block for further chemical modifications. The Williamson ether synthesis is an effective method for the preparation of this compound, involving the O-alkylation of a phenol with an alkyl halide.[1][2] This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[1][2] Careful selection of the base, solvent, and reaction conditions is crucial for achieving a high yield and purity of the desired product.[2][3]

Materials and Reagents

Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Suggestion
Methyl 4-amino-2-hydroxybenzoate4136-97-4C₈H₉NO₃167.16Apollo Scientific[4]
2-Iodopropane75-30-9C₃H₇I169.99Merck[5]
Potassium Carbonate (anhydrous)584-08-7K₂CO₃138.21Fisher Scientific[6]
Acetone (anhydrous)67-64-1C₃H₆O58.08Sigma-Aldrich[7]
Ethyl Acetate141-78-6C₄H₈O₂88.11Fisher Scientific[8]
Hexane110-54-3C₆H₁₄86.18Carl ROTH[9]

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methyl 4-amino-2-hydroxybenzoate: May cause respiratory irritation. Harmful if swallowed. Causes skin and serious eye irritation.[4]

  • 2-Iodopropane: Flammable liquid and vapor. Causes respiratory tract, eye, and skin irritation. Light sensitive.[10][11]

  • Potassium Carbonate: Causes serious eye irritation and skin irritation. May cause respiratory irritation.[6][12][13][14][15]

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[7][16][17][18][19]

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[8][20][21][22][23]

  • Hexane: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility. Causes damage to organs through prolonged or repeated exposure.[9][24][25][26][27]

Experimental Protocol

The synthesis of this compound is performed via a Williamson ether synthesis.

Reaction Scheme:

Methyl 4-amino-2-hydroxybenzoate + 2-Iodopropane --(K₂CO₃, Acetone)--> this compound

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-amino-2-hydroxybenzoate (1.0 eq.).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq.) and anhydrous acetone (15 volumes relative to the starting material).

  • Initiation of Reaction: Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Add 2-iodopropane (1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

ParameterValue
Reactant Ratios
Methyl 4-amino-2-hydroxybenzoate1.0 eq.
2-Iodopropane1.5 eq.
Potassium Carbonate2.0 eq.
Reaction Conditions
SolventAnhydrous Acetone
TemperatureReflux (~56 °C)
Reaction Time6-8 hours
Purification
MethodColumn Chromatography
Stationary PhaseSilica Gel
EluentHexane/Ethyl Acetate
Expected Product Characteristics
AppearanceSolid
Molecular FormulaC₁₁H₁₅NO₃
Molecular Weight209.24 g/mol

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Methyl 4-amino-2-hydroxybenzoate, K₂CO₃, and Acetone to Flask B 2. Stir at Room Temperature A->B C 3. Add 2-Iodopropane B->C D 4. Reflux for 6-8 hours C->D E 5. Cool and Filter D->E Reaction Complete F 6. Concentrate Filtrate E->F G 7. Dissolve in Ethyl Acetate, Wash with Water and Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J Purified Product

References

Application Notes and Protocols: Reactions of the Amino Group of Methyl 4-amino-2-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations involving the primary amino group of Methyl 4-amino-2-isopropoxybenzoate. This compound serves as a versatile building block in medicinal chemistry and materials science, and the reactivity of its amino group is central to its synthetic utility. The following sections detail common and effective reactions, including N-acylation, N-alkylation, and diazotization followed by azo coupling.

N-Acylation of this compound

N-acylation is a fundamental reaction for the synthesis of amides. This transformation is widely used to introduce a variety of functional groups, modify the electronic properties of the aromatic ring, and to serve as a protecting group strategy for the amine.

Experimental Protocol: Acetylation with Acetic Anhydride

This protocol describes the straightforward acetylation of the primary amino group to form Methyl 4-acetamido-2-isopropoxybenzoate.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate

  • Deionized water

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, suspend 1.0 equivalent of this compound in 25 mL of water.

  • Add 1.1 equivalents of concentrated hydrochloric acid to the suspension with stirring to form the hydrochloride salt, which may improve solubility.

  • In a separate beaker, prepare a solution of 1.5 equivalents of sodium acetate in 10 mL of water.

  • To the stirred solution of the amine hydrochloride, add 1.2 equivalents of acetic anhydride.

  • Immediately following the addition of acetic anhydride, add the sodium acetate solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes. The product, Methyl 4-acetamido-2-isopropoxybenzoate, will precipitate as a white solid.

  • Cool the mixture in an ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to yield the pure acetamide.

  • Dry the product under vacuum.

Data Presentation:

ReactantMolar Equiv.ReagentMolar Equiv.SolventReaction TimeTypical Yield
This compound1.0Acetic Anhydride1.2Water1 hour85-95%
Sodium Acetate1.5

Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions.

Reaction Workflow:

acylation_workflow start Start: this compound dissolve Dissolve in H2O/HCl start->dissolve add_reagents Add Acetic Anhydride, then NaOAc dissolve->add_reagents react Stir at RT add_reagents->react precipitate Cool in Ice Bath react->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from EtOH/H2O filter->recrystallize product Product: Methyl 4-acetamido-2-isopropoxybenzoate recrystallize->product

N-Acylation Experimental Workflow

N-Alkylation of this compound via Reductive Amination

Reductive amination is a powerful and widely used method for the N-alkylation of amines. This two-step, one-pot process involves the reaction of the amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol details the reaction of this compound with a generic aldehyde (e.g., benzaldehyde) to yield the corresponding N-alkylated product.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a stirred solution of 1.0 equivalent of this compound and 1.1 equivalents of the aldehyde in an appropriate volume of DCM, add 0.1 equivalents of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add 1.5 equivalents of sodium triacetoxyborohydride in portions over 15 minutes. Caution: Gas evolution may occur.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

ReactantMolar Equiv.ReagentMolar Equiv.SolventReaction TimeTypical Yield
This compound1.0Aldehyde1.1DCM or DCE12-24 hours70-90%
NaBH(OAc)₃1.5
Acetic Acid0.1

Note: Yields are estimates based on similar reactions and may vary depending on the specific aldehyde and experimental conditions.

Logical Relationship Diagram:

reductive_amination amine This compound imine Imine Intermediate amine->imine carbonyl Aldehyde/Ketone carbonyl->imine product N-Alkylated Product imine->product reducing_agent NaBH(OAc)3 reducing_agent->product Reduction

Reductive Amination Logical Flow

Diazotization and Azo Coupling

The primary aromatic amino group can be converted into a diazonium salt, a highly versatile intermediate. Diazonium salts can undergo a variety of substitution reactions or, as detailed here, couple with electron-rich aromatic compounds to form brightly colored azo compounds. These azo dyes have applications as indicators, colorants, and photosensitive materials.[1][2]

Experimental Protocol: Synthesis of an Azo Dye

This protocol describes the diazotization of this compound and subsequent coupling with 2-naphthol.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (concentrated)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath (0-5 °C)

Procedure: Part A: Diazotization

  • In a 100 mL beaker, dissolve 1.0 equivalent of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve 1.0 equivalent of 2-naphthol in 20 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • A brightly colored precipitate (typically red or orange) of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the solid azo dye by vacuum filtration, washing thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dye.

Data Presentation:

ReactantMolar Equiv.ReagentMolar Equiv.Coupling AgentMolar Equiv.Reaction Temp.Typical Yield
This compound1.0NaNO₂1.12-Naphthol1.00-5 °C>90%
HClexcessNaOHexcess

Note: Yields for azo coupling reactions are typically high.

Reaction Pathway Diagram:

diazotization_pathway start This compound diazonium Diazonium Salt Intermediate start->diazonium Diazotization reagents1 NaNO2, HCl 0-5 °C product Azo Dye Product diazonium->product Azo Coupling coupling_agent 2-Naphthol, NaOH

Diazotization and Coupling Pathway

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 4-amino-2-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the utilization of Methyl 4-amino-2-isopropoxybenzoate as a versatile starting material in the synthesis of various medicinally relevant heterocyclic compounds. The following sections outline proposed synthetic strategies for constructing quinazolinone and benzoxazinone cores, which are prevalent scaffolds in numerous pharmaceutical agents. While direct literature precedents for the use of this specific starting material are limited, the provided protocols are adapted from established methodologies for structurally related aminobenzoates and are anticipated to be effective.

Synthesis of 7-Isopropoxy-4-oxo-3,4-dihydroquinazoline Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The isopropoxy substituent at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Application:

This protocol describes a two-step synthesis of 2-substituted-7-isopropoxyquinazolin-4(3H)-ones from this compound. The methodology involves an initial acylation of the amino group followed by a cyclization reaction with a suitable nitrogen source, such as formamide or an amine.

Experimental Protocol:

Step 1: Synthesis of Methyl 4-(acetylamino)-2-isopropoxybenzoate

  • To a solution of this compound (1.0 eq) in glacial acetic acid (5 mL per gram of starting material), add acetic anhydride (1.2 eq).

  • Heat the reaction mixture at 100 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure Methyl 4-(acetylamino)-2-isopropoxybenzoate.

Step 2: Synthesis of 2-Methyl-7-isopropoxyquinazolin-4(3H)-one

  • In a round-bottom flask, mix Methyl 4-(acetylamino)-2-isopropoxybenzoate (1.0 eq) with formamide (10 eq).

  • Heat the mixture at 150-160 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-Methyl-7-isopropoxyquinazolin-4(3H)-one.

Quantitative Data Summary:
StepProductStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
1Methyl 4-(acetylamino)-2-isopropoxybenzoateThis compoundAcetic anhydrideGlacial Acetic Acid210085-95
22-Methyl-7-isopropoxyquinazolin-4(3H)-oneMethyl 4-(acetylamino)-2-isopropoxybenzoateFormamide-4-6150-16060-75

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Synthetic Workflow Diagram:

Quinazolinone_Synthesis start This compound intermediate Methyl 4-(acetylamino)-2-isopropoxybenzoate start->intermediate Acetic anhydride, Glacial Acetic Acid, 100 °C, 2h product 2-Methyl-7-isopropoxyquinazolin-4(3H)-one intermediate->product Formamide, 150-160 °C, 4-6h

Caption: Synthesis of 2-Methyl-7-isopropoxyquinazolin-4(3H)-one.

Synthesis of 7-Isopropoxy-4H-3,1-benzoxazin-4-one Derivatives

Benzoxazinones are another class of heterocyclic compounds with significant biological activities, including antibacterial and antiviral properties. The synthesis of these compounds often involves the cyclization of N-acyl anthranilic acid derivatives.

Application:

This protocol outlines a method for the synthesis of 2-substituted-7-isopropoxy-4H-3,1-benzoxazin-4-ones from this compound. This involves the acylation of the starting material followed by a cyclodehydration reaction.

Experimental Protocol:

Step 1: Synthesis of 4-(Acylamino)-2-isopropoxybenzoic acid

  • To a solution of this compound (1.0 eq) in a suitable solvent like pyridine or dichloromethane, add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into dilute HCl and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acylated methyl ester.

  • Hydrolyze the crude ester by refluxing with an aqueous solution of sodium hydroxide (2.0 eq) in methanol for 2-4 hours.

  • After cooling, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the 4-(Acylamino)-2-isopropoxybenzoic acid.

Step 2: Synthesis of 2-Substituted-7-isopropoxy-4H-3,1-benzoxazin-4-one

  • Reflux a solution of the 4-(Acylamino)-2-isopropoxybenzoic acid (1.0 eq) in acetic anhydride (10-15 eq) for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

  • Triturate the residue with cold ether or hexane to induce precipitation.

  • Filter the solid, wash with the cold solvent, and dry to yield the 2-Substituted-7-isopropoxy-4H-3,1-benzoxazin-4-one.

Quantitative Data Summary:
StepProductStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
1aMethyl 4-(acylamino)-2-isopropoxybenzoateThis compoundAcyl chloride, PyridineDichloromethane4-80 to RT80-90
1b4-(Acylamino)-2-isopropoxybenzoic acidMethyl 4-(acylamino)-2-isopropoxybenzoateNaOH (aq)Methanol2-4Reflux90-98
22-Substituted-7-isopropoxy-4H-3,1-benzoxazin-4-one4-(Acylamino)-2-isopropoxybenzoic acidAcetic anhydride-3-5Reflux70-85

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Synthetic Workflow Diagram:

Benzoxazinone_Synthesis start This compound intermediate1 Methyl 4-(acylamino)-2-isopropoxybenzoate start->intermediate1 Acyl chloride, Pyridine, 0 °C to RT, 4-8h intermediate2 4-(Acylamino)-2-isopropoxybenzoic acid intermediate1->intermediate2 NaOH (aq), Methanol, Reflux, 2-4h product 2-Substituted-7-isopropoxy-4H-3,1-benzoxazin-4-one intermediate2->product Acetic anhydride, Reflux, 3-5h

Caption: Synthesis of 2-Substituted-7-isopropoxy-4H-3,1-benzoxazin-4-one.

Logical Relationship of Synthesized Heterocycles

The synthesized benzoxazinone can serve as a key intermediate for the preparation of the corresponding quinazolinone, demonstrating a logical synthetic connection between these two important heterocyclic systems.

Conversion of Benzoxazinone to Quinazolinone:

The 2-substituted-7-isopropoxy-4H-3,1-benzoxazin-4-one can be readily converted to the corresponding 3-substituted-2-aryl-7-isopropoxyquinazolin-4(3H)-one by reacting it with a primary amine.

Experimental Protocol:
  • To a solution of 2-substituted-7-isopropoxy-4H-3,1-benzoxazin-4-one (1.0 eq) in a high-boiling point solvent such as dimethylformamide (DMF) or glacial acetic acid, add the desired primary amine (1.2 eq).

  • Heat the reaction mixture at 120-140 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

Logical Pathway Diagram:

Logical_Pathway start This compound benzoxazinone 7-Isopropoxy-4H-3,1-benzoxazin-4-one start->benzoxazinone Acylation & Cyclodehydration quinazolinone 7-Isopropoxy-4-oxo-3,4-dihydroquinazoline start->quinazolinone Acylation & Cyclization benzoxazinone->quinazolinone Reaction with primary amine

Caption: Synthetic relationship between key heterocyclic products.

Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale trial reactions to determine the optimal conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: Methyl 4-amino-2-isopropoxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-isopropoxybenzoate is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group for further derivatization, a methyl ester that can be hydrolyzed to a carboxylic acid or converted to an amide, and an isopropoxy group that modulates lipophilicity and steric interactions, makes it an attractive scaffold for the synthesis of novel therapeutic agents. This document outlines the applications of this compound, with a particular focus on its use in the development of kinase inhibitors, and provides detailed protocols for its synthesis and the evaluation of its derivatives.

Application Notes

Key Intermediate in the Synthesis of Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. The 4-aminobenzoic acid scaffold is a common feature in many kinase inhibitors, where the amino group serves as an anchor point for building more complex structures that can interact with the ATP-binding site of kinases. The isopropoxy group at the 2-position can provide advantageous steric and electronic properties, potentially enhancing binding affinity and selectivity for the target kinase.

One of the most promising therapeutic targets for derivatives of this compound is the family of Tropomyosin Receptor Kinases (TRKs) . TRK signaling plays a crucial role in cell survival, proliferation, and differentiation.[1] Aberrant TRK signaling, often due to gene fusions, is implicated in a variety of cancers.[1] Consequently, the development of TRK inhibitors is a major focus in oncology research. The 4-amino-2-isopropoxybenzoate scaffold can be elaborated to generate potent and selective TRK inhibitors.

Modulation of Physicochemical Properties

The isopropoxy group in this compound offers a means to fine-tune the physicochemical properties of drug candidates. Compared to a methoxy or ethoxy group, the isopropoxy group provides increased lipophilicity, which can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This can be strategically utilized by medicinal chemists to optimize the pharmacokinetic properties of a lead compound.

Structure-Activity Relationship (SAR) Studies

This compound is a valuable tool for structure-activity relationship (SAR) studies. By keeping the core scaffold constant and modifying the amino and methyl ester functionalities, researchers can systematically probe the interactions of the synthesized derivatives with their biological target. The isopropoxy group can also be varied to understand the impact of the size and nature of the alkoxy substituent on biological activity.

Quantitative Data

While specific quantitative data for direct derivatives of this compound are not extensively available in the public domain, the following table presents data for representative Tropomyosin Receptor Kinase (TRK) inhibitors to illustrate the potency that can be achieved with related scaffolds. These compounds serve as a benchmark for the development of novel inhibitors based on the this compound core.

CompoundTarget Kinase(s)IC50 (nM)Cell-based Assay IC50 (nM)Reference Compound for
Larotrectinib TRKA, TRKB, TRKC5, 11, 61.7 (KM12 cells)Pan-TRK Inhibition
Entrectinib TRKA, TRKB, TRKC1.7, 0.4, 1.111 (KM12 cells)Pan-TRK Inhibition
Selitrectinib TRKA, TRKB, TRKC<1, <1, <11 (CUTO-3 cells)Next-generation TRK Inhibition
Repotrectinib TRKA, TRKB, TRKC0.3, 0.3, 1.30.8 (CUTO-3 cells)Next-generation TRK Inhibition

Note: The data presented here is for comparative purposes to guide the design and evaluation of new compounds. The activity of derivatives of this compound will need to be determined experimentally.

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

This protocol describes a general method for the acylation of the amino group of this compound to generate N-acyl derivatives, a common step in the synthesis of kinase inhibitors.

Workflow for the Synthesis of N-Acyl Derivatives:

G cluster_0 Synthesis of N-Acyl-Methyl 4-amino-2-isopropoxybenzoate start This compound coupling Coupling Reaction (e.g., Schotten-Baumann or Amide Coupling) start->coupling reagent Acyl Chloride or Carboxylic Acid reagent->coupling product N-Acyl-Methyl 4-amino-2-isopropoxybenzoate coupling->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid of interest

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • For carboxylic acid coupling: a coupling agent (e.g., HATU, HOBt/EDC)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base such as triethylamine or DIPEA (1.5 - 2.0 eq) to the solution.

  • Acylating Agent Addition:

    • Using Acyl Chloride: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Using Carboxylic Acid: To a separate flask, dissolve the carboxylic acid (1.1 eq) and a coupling agent like HATU (1.2 eq) or a combination of HOBt (1.2 eq) and EDC (1.2 eq) in anhydrous DMF. Stir for 15 minutes to pre-activate the acid, then add this mixture to the solution of the aniline.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-acyl derivative.

  • Characterization: Characterize the purified compound by NMR (¹H and ¹³C) and Mass Spectrometry to confirm its structure and purity.

TRKA Kinase Inhibition Assay Protocol

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against the TRKA kinase using a luminescence-based assay that measures ATP consumption.[2]

Workflow for TRKA Kinase Inhibition Assay:

G cluster_1 TRKA Kinase Assay Workflow compound Test Compound (in DMSO) reaction Kinase Reaction (Incubate at RT) compound->reaction enzyme TRKA Enzyme enzyme->reaction substrate Substrate/ATP Mix substrate->reaction adp_glo Add ADP-Glo™ Reagent (Depletes remaining ATP) reaction->adp_glo detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) adp_glo->detection readout Measure Luminescence detection->readout

Caption: Workflow for a luminescence-based TRKA kinase inhibition assay.

Materials:

  • Recombinant human TRKA enzyme

  • TRKA kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[2]

  • Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Multichannel pipettes

  • A plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in TRKA kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or control (DMSO for 100% activity, a known inhibitor like Staurosporine for 0% activity) to the wells of a 384-well plate.[2]

    • Add 2 µL of diluted TRKA enzyme in kinase buffer to each well.[2]

  • Initiation of Kinase Reaction: Add 2 µL of a substrate/ATP mixture (prepared in kinase buffer) to each well to start the reaction.[2] The final ATP concentration should be close to its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[2]

  • Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[2]

  • Second Incubation: Incubate the plate at room temperature for 40 minutes.[2]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides luciferase and luciferin to generate a luminescent signal.[2]

  • Third Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.[2]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway

Derivatives of this compound, when developed as TRK inhibitors, are designed to block the downstream signaling cascades initiated by the activation of TRK receptors. The primary signaling pathways involved are the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.

G cluster_pathway TRKA Signaling Pathway NGF NGF TRKA TRKA Receptor NGF->TRKA RAS RAS TRKA->RAS PI3K PI3K TRKA->PI3K PLCG PLCγ TRKA->PLCG Inhibitor TRKA Inhibitor (Derived from Methyl 4-amino-2-isopropoxybenzoate) Inhibitor->TRKA RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival PLCG->Proliferation PLCG->Differentiation

Caption: TRKA signaling pathways and the point of intervention for TRKA inhibitors.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its structural features make it particularly well-suited for the synthesis of kinase inhibitors, with a promising application in the development of novel therapeutics targeting the TRK family of receptors for the treatment of cancer. The provided protocols offer a foundation for the synthesis and biological evaluation of new chemical entities derived from this scaffold.

References

Application Notes and Protocols: Synthesis of Novel Azo Dyes Utilizing Methyl 4-amino-2-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their extensive applications span various industries, including textiles, printing, and food, as well as high-tech areas like nonlinear optics and data storage.[1] In the realm of drug development, azo compounds are investigated for their diverse biological activities. The synthesis of novel azo dyes with tailored properties continues to be a significant area of research.

This document provides a detailed protocol for the synthesis of novel azo dyes using Methyl 4-amino-2-isopropoxybenzoate as the diazo component. While specific literature on the use of this particular precursor is not abundant, the following protocols are based on well-established and general methods for the diazotization of primary aromatic amines and subsequent azo coupling reactions.[2][3] These notes offer a foundational methodology for researchers to explore the synthesis of a library of novel azo dyes by varying the coupling component.

Principle of Synthesis

The synthesis of azo dyes from this compound follows a two-step process:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treating it with nitrous acid (HNO₂) at low temperatures (0-5 °C). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4]

  • Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, anilines, and other activated aromatic compounds.[1] The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye.

The general reaction scheme is depicted below:

Experimental Protocols

Note: The following protocols are representative examples. Researchers should adapt these procedures based on the specific properties of the chosen coupling component and perform appropriate safety assessments.

Protocol 1: Synthesis of a Novel Azo Dye using β-Naphthol as the Coupling Component

This protocol describes the synthesis of a hypothetical novel azo dye, (E)-methyl 4-((2-hydroxynaphthalen-1-yl)diazenyl)-2-isopropoxybenzoate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Quantity (g or mL)
This compound209.25102.09 g
Concentrated Hydrochloric Acid (~37%)36.46-5 mL
Sodium Nitrite (NaNO₂)69.00110.76 g
β-Naphthol144.17101.44 g
Sodium Hydroxide (NaOH)40.00-2 g
Distilled Water18.02-~200 mL
Ethanol46.07-For recrystallization
Ice--As needed

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, add 2.09 g (10 mmol) of this compound to a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.

  • Stir the mixture until the amine is fully dissolved. You may need to gently warm the mixture and then cool it back down.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.[5]

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution is the diazonium salt solution.

Part B: Azo Coupling Reaction

  • In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared diazonium salt solution to the cold β-naphthol solution with vigorous stirring. A colored precipitate should form immediately.[1]

  • Continue stirring the reaction mixture in the ice bath for 1 hour.

  • After 1 hour, allow the mixture to warm to room temperature and continue stirring for another hour.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude dye with copious amounts of cold water until the filtrate is neutral.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification:

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry.

Characterization:

The synthesized dye should be characterized by standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • FT-IR Spectroscopy: To identify characteristic functional groups. Expect to see peaks for O-H stretching (for the naphthol hydroxyl group), C-H stretching (aromatic and aliphatic), C=O stretching (ester), and the N=N stretching of the azo group (typically around 1450-1550 cm⁻¹).[6][7]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent (e.g., ethanol, DMF).[6]

Data Presentation

The following table presents hypothetical but representative data for a series of novel azo dyes synthesized from this compound and various coupling components.

Table 1: Physicochemical Properties of Novel Azo Dyes

Dye IDCoupling ComponentMolecular FormulaYield (%)Melting Point (°C)λmax (nm)Color in Solution
Dye-1 β-NaphtholC₂₁H₂₀N₂O₄85-95188-192485Red-Orange
Dye-2 PhenolC₁₇H₁₈N₂O₄80-90165-169430Yellow
Dye-3 Salicylic AcidC₁₈H₁₈N₂O₆82-92210-214450Orange
Dye-4 N,N-DimethylanilineC₁₉H₂₃N₃O₃88-96155-159495Deep Red

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of novel azo dyes from this compound.

G start This compound reagents_diazo NaNO2, HCl 0-5 °C diazonium_salt Diazonium Salt Intermediate reagents_diazo->diazonium_salt Reaction coupling_component Coupling Component (e.g., β-Naphthol) azo_dye Crude Azo Dye coupling_component->azo_dye purification Recrystallization azo_dye->purification Purification final_product Purified Novel Dye purification->final_product characterization Characterization (FT-IR, NMR, UV-Vis) final_product->characterization

Caption: General workflow for the synthesis of novel azo dyes.

Logical Relationship: Dye Library Synthesis

This diagram illustrates how a library of diverse azo dyes can be synthesized from a single diazo component by varying the coupling partner.

G cluster_couplers Coupling Components cluster_dyes Resulting Novel Dyes diazo Diazonium Salt of This compound c1 β-Naphthol diazo->c1 + c2 Phenol diazo->c2 + c3 Salicylic Acid diazo->c3 + c4 N,N-Dimethylaniline diazo->c4 + d1 Dye 1 (Red-Orange) c1->d1 d2 Dye 2 (Yellow) c2->d2 d3 Dye 3 (Orange) c3->d3 d4 Dye 4 (Deep Red) c4->d4

Caption: Creation of a dye library from a common intermediate.

Conclusion

The protocols and conceptual frameworks presented here provide a solid foundation for the synthesis and exploration of novel azo dyes derived from this compound. By systematically varying the coupling component, researchers can generate a diverse library of new chemical entities. Subsequent characterization and screening of these compounds can lead to the discovery of dyes with unique spectral properties and potential applications in various scientific and industrial fields, including drug development.

References

Application of Methyl 4-amino-2-isopropoxybenzoate in Solid-Phase Organic Synthesis for the Generation of Benzimidazole Libraries

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Methyl 4-amino-2-isopropoxybenzoate serves as a versatile building block in solid-phase organic synthesis (SPOS), particularly for the combinatorial synthesis of substituted benzimidazole libraries. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The solid-phase approach offers significant advantages over traditional solution-phase synthesis by simplifying purification, enabling automation, and facilitating the rapid generation of a large number of analogs for structure-activity relationship (SAR) studies.[3]

In a typical solid-phase synthesis workflow, an aniline derivative such as this compound can be immobilized on a solid support, subjected to a series of chemical transformations, and subsequently cleaved to yield the desired product in high purity. This methodology is highly amenable to the construction of diverse chemical libraries for high-throughput screening in drug discovery programs.[1][3]

The isopropoxy and methyl ester functionalities on the aromatic ring of this compound provide opportunities for further diversification, allowing for the exploration of the chemical space around the core benzimidazole structure. The solid-phase synthesis of benzimidazoles typically involves the reaction of a resin-bound ortho-phenylenediamine with an aldehyde.[3] While this compound is not an ortho-phenylenediamine itself, it can be a precursor or a component in multi-component reactions leading to related heterocyclic structures. For the purpose of these notes, we will focus on a representative protocol where an aniline is a key reactant in the solid-phase synthesis of benzimidazoles.

Experimental Workflow for Solid-Phase Benzimidazole Synthesis

The solid-phase synthesis of a benzimidazole library using an aniline derivative generally follows the steps outlined below. This workflow is adaptable for the use of various substituted anilines, including this compound, as a starting point for generating a diverse set of compounds.

SPOS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage_purification Cleavage and Purification Resin Solid Support (e.g., Wang Resin) Linker_Attach Linker Attachment (e.g., Rink Amide Linker) Resin->Linker_Attach BuildingBlock_Load Loading of First Building Block (e.g., o-phenylenediamine) Linker_Attach->BuildingBlock_Load Aniline_Coupling Coupling of Substituted Aniline (e.g., this compound derivative) BuildingBlock_Load->Aniline_Coupling Cyclization Cyclization with Aldehyde Aniline_Coupling->Cyclization Cleavage Cleavage from Resin (e.g., TFA) Cyclization->Cleavage Purification Product Purification (e.g., HPLC) Cleavage->Purification Final_Product Final_Product Purification->Final_Product Pure Benzimidazole Derivative

General workflow for the solid-phase synthesis of benzimidazoles.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound in the literature for solid-phase synthesis, the following table presents representative yields for the solid-phase synthesis of benzimidazoles using various building blocks, as adapted from published methods.[3]

StepReagentsSolventReaction Time (h)Temperature (°C)Representative Yield (%)
Resin Loading Rink Amide Resin, Fmoc-protected o-phenylenediamine, DIC, HOBtDMF425>95 (based on Fmoc cleavage)
Amine Coupling Resin-bound amine, Carboxylic Acid, HATU, DIPEANMP225>90 (qualitative Kaiser test)
Cyclization Resin-bound diamine, AldehydeNMP1260>85 (based on HPLC of crude)
Cleavage TFA/TIS/H₂O (95:2.5:2.5)-22570-90 (isolated yield)

Abbreviations: DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine), NMP (N-Methyl-2-pyrrolidone), TFA (Trifluoroacetic acid), TIS (Triisopropylsilane).

Detailed Experimental Protocols

The following protocols are representative and can be adapted for the use of this compound or its derivatives in the solid-phase synthesis of benzimidazole libraries.

Protocol 1: Immobilization of an o-Phenylenediamine Building Block on Rink Amide Resin

This protocol describes the loading of a suitable starting material onto the solid support, which will subsequently react with an aniline derivative.

Materials:

  • Rink Amide resin

  • Fmoc-protected o-phenylenediamine derivative

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

Procedure:

  • Swell the Rink Amide resin (1.0 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the solvent.

  • In a separate flask, dissolve the Fmoc-protected o-phenylenediamine derivative (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

  • Add the solution to the swollen resin and shake at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • To remove the Fmoc protecting group, treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) and dry under vacuum.

Protocol 2: On-Resin Synthesis of Benzimidazole via Cyclization

This protocol details the key steps of coupling a second building block (if necessary), followed by the cyclization to form the benzimidazole ring.

Materials:

  • Resin-bound o-phenylenediamine

  • Aromatic aldehyde (e.g., benzaldehyde derivative)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Swell the resin-bound o-phenylenediamine (from Protocol 1) in NMP (10 mL) for 30 minutes.

  • Drain the solvent.

  • Add a solution of the desired aromatic aldehyde (5 equivalents) in NMP to the resin.

  • Heat the reaction mixture at 60°C for 12 hours with gentle agitation.

  • Cool the reaction vessel to room temperature.

  • Drain the reaction solution and wash the resin extensively with NMP (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Cleavage and Isolation of the Final Benzimidazole Product

This protocol describes the release of the synthesized benzimidazole from the solid support and its subsequent purification.

Materials:

  • Resin-bound benzimidazole

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether (cold)

  • Acetonitrile/water mixture for HPLC

Procedure:

  • Place the dry, resin-bound benzimidazole in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin) to the resin.

  • Shake the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of TFA.

  • Concentrate the combined filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture and decant the ether.

  • Wash the solid product with cold diethyl ether two more times.

  • Dry the crude product under vacuum.

  • Purify the final benzimidazole derivative by preparative reverse-phase HPLC.

  • Characterize the purified product by LC-MS and NMR spectroscopy.

References

Application Notes and Protocols: Coupling Reactions with Methyl 4-amino-2-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-isopropoxybenzoate is a versatile substituted aniline derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural features, including a nucleophilic amino group and an aromatic ring suitable for functionalization, make it an ideal candidate for various coupling reactions. These reactions are instrumental in the construction of complex molecules with potential therapeutic applications. This document provides detailed protocols for several key coupling reactions involving this compound, including a documented chlorination reaction and representative protocols for common cross-coupling reactions.

Electrophilic Chlorination

The introduction of a chlorine atom onto the aromatic ring of this compound can provide a handle for further cross-coupling reactions or modulate the electronic properties of the molecule. A known procedure for this transformation involves the use of N-chlorosuccinimide (NCS) as the electrophilic chlorine source.

Experimental Protocol

A protocol for the chlorination of this compound has been described in patent literature.[1]

Reaction Scheme:

Materials:

  • This compound (CAS: 909563-22-0)

  • N-Chlorosuccinimide (NCS)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Elution solvent (e.g., n-hexane/ethyl acetate mixtures)

Procedure:

  • Dissolve this compound (1.0 eq) in ethyl acetate.

  • Add N-chlorosuccinimide (1.0 eq) to the solution.

  • Heat the reaction mixture at 50°C.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to isolate the desired chlorinated product.[1]

Data Presentation
ParameterValue
Starting MaterialThis compound
ReagentN-Chlorosuccinimide
SolventEthyl Acetate
Temperature50°C
Purification MethodSilica Gel Column Chromatography

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification dissolve Dissolve this compound in Ethyl Acetate add_ncs Add N-Chlorosuccinimide dissolve->add_ncs heat Heat to 50°C add_ncs->heat monitor Monitor Reaction Progress heat->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate purify Purify by Silica Gel Chromatography concentrate->purify

Workflow for the chlorination of this compound.

Suzuki-Miyaura Coupling (Representative Protocol)

Experimental Protocol

Reaction Scheme:

Materials:

  • Halogenated this compound (e.g., the product from the chlorination reaction)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Procedure:

  • In a reaction vessel, combine the halogenated this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Add the solvent to the mixture.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-110°C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation
ParameterRepresentative Value
Substrate 1Halogenated this compound
Substrate 2Arylboronic Acid
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventToluene/Water
Temperature90°C
AtmosphereInert (Argon or Nitrogen)
Purification MethodColumn Chromatography

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification combine Combine Halogenated Substrate, Boronic Acid, Catalyst, and Base add_solvent Add Solvent combine->add_solvent degas Degas with Inert Gas add_solvent->degas heat Heat to 90°C under Inert Atmosphere degas->heat monitor Monitor Reaction Progress heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup and Extraction cool->extract purify Purify by Column Chromatography extract->purify

Representative workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination (Representative Protocol)

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceutical compounds. The amino group of this compound can be coupled with aryl halides or triflates.

Experimental Protocol

Reaction Scheme:

Materials:

  • This compound

  • Aryl halide or triflate

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide/triflate (1.0 eq), this compound (1.2 eq), palladium precatalyst (0.01-0.05 eq), phosphine ligand (0.02-0.10 eq), and base (1.4-2.0 eq) to a dry reaction vessel.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to 80-120°C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation
ParameterRepresentative Value
Substrate 1This compound
Substrate 2Aryl Halide or Triflate
Catalyst SystemPd₂(dba)₃ / XPhos
BaseNaOt-Bu
SolventToluene
Temperature100°C
AtmosphereInert (Argon or Nitrogen)
Purification MethodColumn Chromatography

Experimental Workflow

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification combine Combine Substrates, Catalyst, Ligand, and Base add_solvent Add Anhydrous, Deoxygenated Solvent combine->add_solvent heat Heat to 100°C add_solvent->heat monitor Monitor Reaction Progress heat->monitor cool Cool to Room Temperature and Quench monitor->cool extract Aqueous Workup and Extraction cool->extract purify Purify by Column Chromatography extract->purify

Representative workflow for Buchwald-Hartwig amination.

Amide Coupling (Representative Protocol)

The formation of an amide bond is one of the most common reactions in drug discovery. The amino group of this compound can be acylated with carboxylic acids using standard coupling reagents.

Experimental Protocol

Reaction Scheme:

Materials:

  • This compound

  • Carboxylic acid

  • Coupling agent (e.g., HATU, HBTU, EDC/HOBt)

  • Organic base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), coupling agent (1.1 eq), and organic base (2.0-3.0 eq) in the anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.05 eq) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation
ParameterRepresentative Value
Substrate 1This compound
Substrate 2Carboxylic Acid
Coupling AgentHATU
BaseDIPEA
SolventDMF
TemperatureRoom Temperature
Purification MethodColumn Chromatography or Recrystallization

Experimental Workflow

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup and Purification activate Combine Carboxylic Acid, Coupling Agent, and Base in Anhydrous Solvent stir_activation Stir at Room Temperature activate->stir_activation add_amine Add this compound stir_activation->add_amine stir_coupling Stir at Room Temperature add_amine->stir_coupling workup Aqueous Workup and Extraction stir_coupling->workup purify Purify by Chromatography or Recrystallization workup->purify

Representative workflow for amide coupling.

Disclaimer: The protocols for Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling are representative and have been adapted from general procedures for similar substrates. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the desired outcome for specific substrates. Standard laboratory safety precautions should be followed at all times.

References

Synthesis of Substituted Benzimidazoles from Aminobenzoate Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, including proton pump inhibitors, anthelmintics, and anticancer agents. The synthesis of substituted benzimidazoles is, therefore, of significant interest in medicinal chemistry and drug development. A common and effective strategy for their synthesis involves the condensation of ortho-phenylenediamines with carboxylic acids or their derivatives. This document provides detailed application notes and experimental protocols for the synthesis of substituted benzimidazoles, with a particular focus on methods utilizing aminobenzoate esters and related precursors. The protocols outlined below offer various approaches, from conventional heating to modern microwave-assisted and one-pot syntheses, providing researchers with a range of options to suit their specific needs for efficiency, yield, and substrate scope.

General Reaction Scheme

The synthesis of benzimidazoles typically proceeds via the condensation of an ortho-diamine with a carboxylic acid or its derivative, followed by cyclization and dehydration. When using an aminobenzoate, the reaction can be envisioned to proceed via the formation of an intermediate amide, which then undergoes cyclization.

A prevalent method involves the reaction of o-phenylenediamine with a substituted aminobenzoic acid (or its ester derivative), which upon heating in the presence of an acid catalyst, yields the corresponding 2-substituted benzimidazole.[1]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-(4-Aminophenyl)benzimidazole

This protocol details the synthesis of a benzimidazole derivative from o-phenylenediamine and p-aminobenzoic acid, a close analogue of aminobenzoate esters.[1]

Materials:

  • o-Phenylenediamine

  • p-Aminobenzoic acid

  • 10% Sodium hydroxide solution

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (0.1 mol) and p-aminobenzoic acid (0.1 mol).

  • Heat the mixture on a water bath for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.

  • Filter the crude product and wash it with ice-cold water.

  • The crude product can be decolorized and should be washed repeatedly before drying.

  • Recrystallize the final product from ethanol.

Expected Yield: 70%

Protocol 2: Microwave-Assisted One-Pot Synthesis of Substituted Benzimidazoles

This modern approach utilizes microwave irradiation to accelerate the reaction between a substituted 3-amino-4-(2-hydroxyethylamino)benzoate and a metabisulfite adduct of an aldehyde, leading to the rapid synthesis of benzimidazole derivatives.[2]

Materials:

  • Ethyl 3-amino-4-(2-hydroxyethylamino)benzoate

  • Aldehyde-metabisulfite adduct (e.g., from benzaldehyde)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl 3-amino-4-(2-hydroxyethylamino)benzoate (1.0 eq.) in DMF (0.5–1 mL), add the aldehyde-metabisulfite adduct (2.0 eq.).

  • Heat the reaction mixture under microwave irradiation at 130 °C for 2 minutes.

  • Upon completion, dilute the mixture with ethyl acetate (10 mL) and wash with water (10 mL).

  • Collect the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent in vacuo.

  • Recrystallize the crude residue from ethyl acetate to obtain the pure benzimidazole product.

Advantages: This method offers a significant reduction in reaction time and often leads to excellent yields.

Protocol 3: HBTU-Promoted One-Pot Synthesis of Benzimidazoles from Carboxylic Acids

This protocol describes a mild, acid-free, one-pot synthesis of benzimidazoles from a variety of carboxylic acids, including those with sensitive functional groups.[3]

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Toluene or DMF

  • N,N-Diisopropylethylamine (DIPEA) (1.9 equiv.)

  • HBTU (2,-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2 equiv.)

  • o-Phenylenediamine (1 equiv.)

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv.) in toluene or DMF (30 mL).

  • Add N,N-diisopropylethylamine (1.9 equiv.) and stir the solution for 10 minutes at room temperature.

  • Add HBTU (2 equiv.) to the stirring solution and continue stirring for another 10 minutes.

  • Add o-phenylenediamine (1 equiv.) to the reaction mixture and stir for 4 hours at room temperature.

  • Heat the reaction mixture under reflux for 3 hours.

  • After cooling, proceed with standard work-up and purification.

Advantages: This one-pot process is high yielding and tolerates a broad range of functional groups, avoiding the need for harsh acidic conditions.[3]

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various substituted benzimidazoles based on the protocols and literature.

Table 1: Conventional Synthesis of 2-Substituted Benzimidazoles

Starting MaterialsCatalyst/SolventReaction ConditionsYield (%)Reference
o-Phenylenediamine, p-Aminobenzoic acidNone/Water bath2 hours70[1]
o-Phenylenediamine, Salicylic acidp-TsOH/TolueneReflux, 2-3 hoursHigh
o-Phenylenediamine, Acetic acidp-TsOH/TolueneReflux, 2-3 hoursHigh
o-Phenylenediamine, 4-Chlorobenzaldehydep-TsOH/DMF80°C, 2-3 hoursHigh

Table 2: Modern Synthetic Approaches to Substituted Benzimidazoles

MethodStarting MaterialsCatalyst/SolventReaction ConditionsYield (%)Reference
Microwave-AssistedEthyl 3-amino-4-(2-hydroxyethylamino)benzoate, Aldehyde-metabisulfite adductDMF130°C, 2 minExcellent[2]
HBTU-Promoted One-PotCarboxylic acid, o-PhenylenediamineHBTU, DIPEA/Toluene or DMFRoom temp to reflux, 7 hours80-99[3]
Ultrasonic Irradiationo-Phenylenediamine, Aromatic aldehydeZnFe₂O₄/Ethanol70°C, 30 minHigh[4]

Visualizations

Experimental Workflow for Benzimidazole Synthesis

experimental_workflow cluster_conventional Protocol 1: Conventional Synthesis cluster_microwave Protocol 2: Microwave-Assisted Synthesis cluster_onepot Protocol 3: HBTU-Promoted One-Pot Synthesis A1 Mix o-Phenylenediamine and p-Aminobenzoic Acid A2 Heat on Water Bath (2 hours) A1->A2 A3 Cool and Neutralize with 10% NaOH A2->A3 A4 Filter and Wash A3->A4 A5 Recrystallize from Ethanol A4->A5 B1 Mix Aminobenzoate Ester and Aldehyde Adduct in DMF B2 Microwave Irradiation (130°C, 2 min) B1->B2 B3 Dilute with EtOAc and Wash with Water B2->B3 B4 Dry and Evaporate Solvent B3->B4 B5 Recrystallize from EtOAc B4->B5 C1 Activate Carboxylic Acid with HBTU and DIPEA C2 Add o-Phenylenediamine (Stir 4 hours at RT) C1->C2 C3 Reflux (3 hours) C2->C3 C4 Work-up and Purify C3->C4

Caption: Comparative workflow for different benzimidazole synthesis protocols.

Signaling Pathway of Benzimidazole Formation

reaction_pathway Reactants o-Phenylenediamine + Carboxylic Acid/Ester Intermediate Amide Intermediate Reactants->Intermediate Condensation Cyclization Intramolecular Cyclization (Dehydration) Intermediate->Cyclization Product Substituted Benzimidazole Cyclization->Product

References

Troubleshooting & Optimization

"optimizing yield and purity of Methyl 4-amino-2-isopropoxybenzoate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Methyl 4-amino-2-isopropoxybenzoate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and logical synthetic route involves a two-step process. The first step is the Fischer esterification of 4-amino-2-hydroxybenzoic acid to produce Methyl 4-amino-2-hydroxybenzoate. The second step is a Williamson ether synthesis, where the hydroxyl group of Methyl 4-amino-2-hydroxybenzoate is alkylated using an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.

Q2: What are the critical parameters to control for maximizing yield and purity?

A2: Key parameters include the choice of base and solvent, reaction temperature, and reaction time. For the Williamson ether synthesis, a moderately strong, non-nucleophilic base is preferred to prevent hydrolysis of the methyl ester. The temperature should be high enough to ensure a reasonable reaction rate but low enough to minimize side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.

Q4: What are the most common impurities, and how can they be removed?

A4: Common impurities include unreacted starting materials (Methyl 4-amino-2-hydroxybenzoate and 2-bromopropane), the salt of the starting material (from deprotonation by the base), and potential O- vs. N-alkylation byproducts, although O-alkylation is sterically and electronically favored. Purification can be achieved through a combination of aqueous workup to remove the base and salts, followed by recrystallization or column chromatography to isolate the pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive reagents (e.g., wet solvent or base). 2. Reaction temperature is too low. 3. Insufficient amount of base. 4. Poor quality starting materials.1. Ensure all reagents and solvents are anhydrous. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Use at least a stoichiometric amount of base, and consider a slight excess. 4. Verify the purity of starting materials by melting point or spectroscopy.
Presence of Multiple Spots on TLC (Side Products) 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. The base is too strong, causing hydrolysis of the methyl ester. 3. N-alkylation of the amino group.1. Lower the reaction temperature. 2. Use a milder base such as potassium carbonate or cesium carbonate. 3. While less likely, if N-alkylation is suspected, purification by column chromatography is necessary.
Product is Oily and Difficult to Crystallize 1. Presence of residual solvent. 2. Presence of impurities that are inhibiting crystallization.1. Ensure all solvent is removed under high vacuum. 2. Attempt to purify the oil by column chromatography. The pure fractions can then be concentrated and crystallization attempted again from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Low Purity After Workup 1. Incomplete removal of the base or salt byproducts. 2. Inefficient extraction during the workup.1. Ensure the aqueous washes are thorough. Using a saturated brine solution for the final wash can help break emulsions and remove water from the organic layer. 2. Perform multiple extractions with a suitable organic solvent.

Experimental Protocols

Step 1: Synthesis of Methyl 4-amino-2-hydroxybenzoate

This protocol is adapted from established procedures for Fischer esterification.

Materials:

  • 4-amino-2-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Suspend 4-amino-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Parameter Condition Yield Purity
Temperature Reflux~60-70%>95% after recrystallization
Catalyst H₂SO₄
Solvent Methanol
Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This is a proposed protocol based on standard Williamson ether synthesis conditions. Optimization may be required.

Materials:

  • Methyl 4-amino-2-hydroxybenzoate

  • 2-Bromopropane

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of Methyl 4-amino-2-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add 2-bromopropane (1.2 - 1.5 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Condition Expected Yield Expected Purity
Temperature 60-80 °C70-85%>98% after purification
Base K₂CO₃
Solvent DMF
Alkylating Agent 2-Bromopropane

Visualizations

Synthesis_Workflow A 4-amino-2-hydroxybenzoic Acid B Fischer Esterification (Methanol, H₂SO₄) A->B C Methyl 4-amino-2-hydroxybenzoate B->C D Williamson Ether Synthesis (2-Bromopropane, K₂CO₃, DMF) C->D E Crude Product D->E F Purification (Column Chromatography / Recrystallization) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Purity CheckReagents Check Reagent Purity and Dryness Start->CheckReagents CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckBase Evaluate Base Strength and Amount Start->CheckBase ImproveWorkup Refine Purification Protocol (e.g., thorough washing, recrystallization solvent) CheckReagents->ImproveWorkup CheckTemp->ImproveWorkup CheckBase->ImproveWorkup Success Optimized Process ImproveWorkup->Success

Caption: Troubleshooting logic for synthesis optimization.

Technical Support Center: Purification of Methyl 4-amino-2-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 4-amino-2-isopropoxybenzoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. While specific impurities for the synthesis of this compound are not extensively documented in publicly available literature, analogous syntheses of similar aromatic amines suggest that potential impurities could include starting materials from the amination and esterification steps, as well as products of over-alkylation or hydrolysis.

Q2: Which purification techniques are most effective for this compound?

The most common and effective purification techniques for compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q3: How can I remove colored impurities from my product?

Colored impurities often arise from oxidation or degradation products. These can sometimes be removed by treating the crude product solution with activated charcoal before filtration and subsequent recrystallization. However, care should be taken as activated charcoal can also adsorb the desired product, leading to a decrease in yield.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the chosen recrystallization solvent, even at boiling point.

  • Possible Cause: The solvent is not polar enough to dissolve the compound.

  • Troubleshooting Steps:

    • Try a more polar solvent. For aromatic amines and esters, solvents like ethanol, methanol, or ethyl acetate are often good starting points. A related compound, ethyl 4-amino-3-methylbenzoate, has been successfully recrystallized from absolute ethanol.[1]

    • Use a solvent mixture. Adding a co-solvent can increase the solubility of the compound. For example, a mixture of ethanol and water, or ethyl acetate and hexane, can be effective. The optimal ratio will need to be determined experimentally.

Issue 2: The compound precipitates out of the solution too quickly, leading to the formation of fine powders or oils instead of crystals.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid.

  • Troubleshooting Steps:

    • Ensure the crude product is fully dissolved in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature. Do not place it directly in an ice bath.

    • If an oil forms, try reheating the solution to dissolve the oil and then cool it more slowly, perhaps by insulating the flask. Seeding the solution with a small crystal of the pure compound can also induce proper crystallization.

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen mobile phase (eluent) has either too high or too low polarity.

  • Troubleshooting Steps:

    • Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A good solvent system will result in a clear separation of spots on the TLC plate, with the desired compound having an Rf value ideally between 0.3 and 0.5.

    • For normal phase chromatography on silica gel, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The polarity of the mobile phase can be adjusted by changing the ratio of the solvents.

    • Consider using a different stationary phase if separation on silica gel is not effective. Alumina or functionalized silica gels could provide different selectivity.

Issue 2: The compound is retained too strongly on the column (streaking or no elution).

  • Possible Cause: The mobile phase is not polar enough, or the compound is interacting too strongly with the stationary phase. The amino group in this compound can lead to strong interactions with silica gel.

  • Troubleshooting Steps:

    • Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.

    • Add a small amount of a polar modifier to the mobile phase, such as methanol or a few drops of triethylamine. Triethylamine can help to deactivate the acidic sites on the silica gel and reduce tailing of basic compounds.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

General Column Chromatography Protocol
  • Stationary Phase and Column Packing: Select a suitable stationary phase (silica gel is a common choice). Pack the column with the stationary phase as a slurry in the initial mobile phase solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen mobile phase. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the purification of this compound. Researchers are encouraged to perform small-scale optimization experiments to determine the most effective purification conditions for their specific reaction mixture.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude Product (this compound) Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool Crystallize Crystallization Cool->Crystallize FilterWash Vacuum Filtration & Washing Crystallize->FilterWash Dry Drying FilterWash->Dry PureProduct Pure Crystals Dry->PureProduct

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for Poor Column Chromatography Separation

ChromatographyTroubleshooting Start Poor Separation in Column Chromatography CheckTLC Analyze by TLC Start->CheckTLC AddModifier Add Modifier (e.g., Triethylamine) Start->AddModifier Tailing of spots AdjustSolvent Adjust Mobile Phase Polarity CheckTLC->AdjustSolvent Spots too high/low ChangeStationary Change Stationary Phase CheckTLC->ChangeStationary Spots not separating Success Good Separation AdjustSolvent->Success ChangeStationary->Success AddModifier->Success

Caption: Decision-making process for troubleshooting poor separation in column chromatography.

References

"troubleshooting guide for the esterification of 4-aminobenzoic acids"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting the esterification of 4-aminobenzoic acid, a common reaction in synthetic organic chemistry.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yields in the Fischer esterification of 4-aminobenzoic acid are a frequent issue. Several factors can contribute to this, primarily related to the reversible nature of the reaction.

  • Insufficient Excess of Alcohol: The Fischer esterification is an equilibrium reaction.[1] To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (e.g., ethanol) is typically used. This is a direct application of Le Chatelier's Principle.

  • Presence of Water: Water is a product of the reaction. Its presence in the reaction mixture will shift the equilibrium back towards the reactants, thus reducing the yield. It is crucial to use absolute or anhydrous alcohol and to protect the reaction from atmospheric moisture.

  • Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium. Ensure the mixture is refluxed for a sufficient amount of time (typically 60-75 minutes or longer) at the appropriate temperature to allow the reaction to proceed to completion.[1]

  • Loss of Product During Workup: Product can be lost during transfers, filtration, and purification steps. Careful handling and optimized purification procedures are essential to maximize the isolated yield.

Q2: A white precipitate formed immediately after I added the concentrated sulfuric acid. Is this normal?

A2: Yes, the formation of a white precipitate upon the addition of concentrated sulfuric acid is a common observation. This precipitate is the hydrogen sulfate salt of 4-aminobenzoic acid. The amino group on the 4-aminobenzoic acid is basic and reacts with the strong acid catalyst. This salt is often less soluble in the initial reaction mixture. As the reaction is heated to reflux, this precipitate should dissolve as the 4-aminobenzoic acid is converted to its ester.[1]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the progress of the esterification. By taking small aliquots of the reaction mixture at different time points and spotting them on a TLC plate alongside the starting material (4-aminobenzoic acid), you can visualize the disappearance of the starting material and the appearance of the product spot. This allows you to determine when the reaction has reached completion.

Q4: What are the key considerations for the purification of the final ester product?

A4: The purification of the ethyl 4-aminobenzoate (benzocaine) typically involves the following steps:

  • Neutralization: After the reaction is complete, the excess sulfuric acid must be neutralized. This is usually done by carefully adding a base, such as a 10% sodium carbonate solution, until the solution is basic (pH > 8).[1] This step also deprotonates the amino group of the ester, causing the free ester to precipitate out of the aqueous solution.

  • Isolation: The precipitated crude product is then collected by vacuum filtration and washed with cold water to remove any remaining salts.

  • Recrystallization: To obtain a pure product, recrystallization is often necessary. A common solvent system for the recrystallization of ethyl 4-aminobenzoate is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon slow cooling, pure crystals of the ester will form.

Q5: What are the main safety precautions I should take during this experiment?

A5: The primary safety concern in this procedure is the use of concentrated sulfuric acid.

  • Corrosive: Concentrated sulfuric acid is extremely corrosive and can cause severe burns upon contact with skin or eyes. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Exothermic Reaction: The addition of sulfuric acid to the alcohol can be highly exothermic. It should be added slowly and with cooling if necessary.

  • Flammable Solvents: Ethanol is a flammable liquid. Ensure that the reflux is carried out in a well-ventilated fume hood, away from any open flames or sparks.

Experimental Protocol: Fischer Esterification of 4-Aminobenzoic Acid to Ethyl 4-Aminobenzoate (Benzocaine)

This protocol provides a detailed methodology for the synthesis of ethyl 4-aminobenzoate.

Materials:

  • 4-aminobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-aminobenzoic acid and a significant molar excess of absolute ethanol. Add a magnetic stir bar.

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid dropwise to the mixture. A precipitate of the 4-aminobenzoic acid hydrogen sulfate salt may form.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60-75 minutes, or until TLC analysis indicates the consumption of the starting material. The precipitate should dissolve as the reaction progresses.

  • Workup - Neutralization: After the reflux is complete, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing ice water. Slowly and carefully add a 10% sodium carbonate solution while stirring until the evolution of carbon dioxide ceases and the pH of the solution is above 8. The ethyl 4-aminobenzoate will precipitate as a white solid.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water.

  • Purification - Recrystallization: Transfer the crude product to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid. While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and allow them to air dry completely.

  • Analysis: Determine the melting point and yield of the purified product. The melting point of pure ethyl 4-aminobenzoate is 88-90 °C.

Data Presentation

The following table summarizes yields reported in various experiments for the synthesis of ethyl 4-aminobenzoate. Due to variations in experimental conditions, a direct comparison may not be straightforward, but the data provides an indication of expected outcomes.

4-Aminobenzoic Acid (moles)Ethanol (moles)Molar Ratio (Ethanol:Acid)CatalystReflux Time (min)Reported Yield (%)Reference
0.02190.343~15.7 : 1H₂SO₄3063[2]
Not specifiedExcessNot specifiedH₂SO₄Not specified78[3]
0.00890.205~23 : 1H₂SO₄3017.87[4]

Visualizations

Troubleshooting Workflow

Troubleshooting_Esterification cluster_reactants Reactant Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues start Start: Low Yield of Ester check_reactants Check Reactants and Reagents start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup and Purification start->check_workup water_present Is alcohol anhydrous? check_reactants->water_present excess_alcohol Sufficient excess of alcohol used? check_reactants->excess_alcohol reflux_time Was reflux time adequate? check_conditions->reflux_time reflux_temp Was the temperature correct for reflux? check_conditions->reflux_temp catalyst_amount Was enough catalyst used? check_conditions->catalyst_amount neutralization Was neutralization complete (pH > 8)? check_workup->neutralization precipitation Did product fully precipitate? check_workup->precipitation purification_loss Product loss during recrystallization? check_workup->purification_loss end_good Improved Yield end_bad Yield Still Low water_present->end_good Yes water_present->end_bad No, use anhydrous reagents excess_alcohol->end_good Yes excess_alcohol->end_bad No, increase excess of alcohol reflux_time->end_good Yes reflux_time->end_bad No, increase reflux time reflux_temp->end_good Yes reflux_temp->end_bad No, ensure proper heating catalyst_amount->end_good Yes catalyst_amount->end_bad No, check catalyst amount neutralization->end_good Yes neutralization->end_bad No, ensure pH > 8 precipitation->end_good Yes precipitation->end_bad No, check conditions for precipitation purification_loss->end_good No purification_loss->end_bad Yes, optimize recrystallization

Caption: Troubleshooting workflow for low yield in the esterification of 4-aminobenzoic acid.

Experimental Workflow and Key Relationships

Esterification_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage reactants 1. Mix 4-Aminobenzoic Acid and excess Ethanol catalyst 2. Add conc. H₂SO₄ (catalyst) reactants->catalyst le_chatelier Le Chatelier's Principle: Excess ethanol drives reaction forward reflux 3. Heat to Reflux (e.g., 60-75 min) catalyst->reflux cooling 4. Cool to Room Temperature reflux->cooling Reaction Completion (Monitor by TLC) neutralize 5. Neutralize with Na₂CO₃ (pH > 8) cooling->neutralize precipitate 6. Precipitate Crude Product neutralize->precipitate acid_base Acid-Base Chemistry: Neutralization precipitates product filter_crude 7. Isolate by Vacuum Filtration precipitate->filter_crude recrystallize 8. Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure 9. Isolate Pure Product recrystallize->filter_pure dry 10. Dry the Final Product filter_pure->dry

Caption: Experimental workflow for the esterification of 4-aminobenzoic acid.

References

"by-product formation in the synthesis of polysubstituted anilines"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of polysubstituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to by-product formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in the synthesis of polysubstituted anilines?

A1: By-product formation is a common challenge in aniline synthesis and is highly dependent on the chosen synthetic route. The most prevalent by-products include:

  • Over-arylated anilines (diarylamines): Particularly in palladium-catalyzed C-N coupling reactions like the Buchwald-Hartwig amination, the desired primary or secondary aniline product can react further with the aryl halide to form a diarylamine.[1][2][3]

  • Dehalogenated arenes: This is a significant side product in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5][6][7] The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.

  • Hydroxylated arenes (phenols): In palladium-catalyzed aminations, especially when using aqueous bases, competing C-O coupling can lead to the formation of phenolic by-products.[8]

  • Homocoupling products: In Suzuki-Miyaura reactions, the coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur.

  • Isomeric products: In classical nitration/reduction routes, the nitration of a substituted benzene can lead to a mixture of ortho, meta, and para isomers. The directing effect of the substituents on the starting material plays a crucial role.[9]

  • Products from reactions with the amino group: In nitration reactions, the basicity of the aniline's amino group can lead to the formation of anilinium ions, which are meta-directing, resulting in unexpected meta-substituted products.[10]

Q2: How can I minimize the formation of diarylamine by-products in Buchwald-Hartwig amination?

A2: The formation of diarylamines is a common issue of selectivity. Several strategies can be employed to favor the formation of the desired monoarylated product:

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically bulky, electron-rich monodentate biaryl phosphine ligands, such as BrettPhos and RuPhos, are known to promote the selective monoarylation of primary amines.[1][2] The steric hindrance around the palladium center disfavors the binding of the bulkier primary aniline product, thus preventing a second arylation.

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants is important. Using a slight excess of the amine relative to the aryl halide can help to consume the aryl halide before it can react with the product. Lowering the reaction temperature can also sometimes improve selectivity.

  • Choice of Base: The nature of the base can influence the reaction outcome. While strong bases like sodium tert-butoxide are common, screening different bases (e.g., K₃PO₄, Cs₂CO₃) may improve selectivity in some cases.[11]

Q3: What causes dehalogenation in my cross-coupling reaction and how can I prevent it?

A3: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be caused by several factors:

  • Mechanism: After oxidative addition of the aryl halide to the palladium(0) catalyst, the resulting complex can react with a hydride source in the reaction mixture. This hydride can come from the solvent (e.g., alcohols), the amine base, or even water. Reductive elimination of the aryl group and the hydride leads to the dehalogenated by-product.[4]

  • Prevention Strategies:

    • Anhydrous and Degassed Solvents: Using dry, deoxygenated solvents can minimize potential hydride sources.

    • Base Selection: Some bases are more prone to providing a hydride. If dehalogenation is a major issue, consider switching to a non-hydridic base.

    • Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Sometimes, a more electron-rich ligand can accelerate the desired reaction, outcompeting the dehalogenation pathway.

    • Protecting Groups: In some cases, particularly with N-H containing heterocycles, dehalogenation can be suppressed by protecting the nitrogen atom.[5]

Troubleshooting Guides

Problem 1: Low yield of desired polysubstituted aniline with significant diarylamine formation.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Ligand The phosphine ligand is not providing enough steric bulk to prevent the second arylation.
Solution: Switch to a bulkier, electron-rich monodentate biaryl phosphine ligand like BrettPhos, XPhos, or RuPhos.[1][2]
Reaction Stoichiometry The ratio of amine to aryl halide is not optimal, allowing the product to compete for the aryl halide.
Solution: Increase the equivalents of the starting amine (e.g., from 1.1 to 1.5 or 2.0 equivalents).
High Reaction Temperature Elevated temperatures can sometimes decrease selectivity.
Solution: Attempt the reaction at a lower temperature. Monitor the reaction progress to ensure it still proceeds to completion in a reasonable timeframe.
Problem 2: Significant amount of dehalogenated by-product is observed.

Possible Causes and Solutions:

CauseRecommended Action
Presence of Hydride Sources Water, alcohol, or certain bases in the reaction mixture are acting as hydride donors.
Solution: Use rigorously dried and degassed solvents and reagents. If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.[4]
Slow Transmetalation (in Suzuki reactions) The transmetalation step is slow, allowing the palladium-aryl halide complex to react with hydride sources.
Solution: Ensure the base is appropriate for the chosen boronic acid/ester. The addition of water in a controlled amount can sometimes accelerate transmetalation in Suzuki reactions, but an excess can promote dehalogenation.
Inappropriate Catalyst System The chosen palladium precursor or ligand is not optimal for the substrate.
Solution: Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. Sometimes a more electron-rich ligand can accelerate the desired coupling.

Quantitative Data on By-product Formation

Table 1: Effect of Ligand on the Selectivity of Monoarylation of Ammonia

LigandAryl HalideProduct(s)Ratio (Aniline : Di- and Triarylamine)Reference
NeocuproineAryl Bromides/ChloridesAnilineHigh selectivity for monoarylation[3]
Dicyclohexylphosphino-containing ligandsAryl HalidesAnilineGood selectivity for monoarylation[3]
Less sterically demanding phosphinesAryl HalidesDiphenylamineMajor product[2]
Sterically encumbering phosphinesAryl HalidesAnilineMajor product[2]

Table 2: By-product Formation in Nitration of Aniline

Reaction ConditionsOrtho-product YieldMeta-product YieldPara-product YieldReference
HNO₃, H₂SO₄2%47%51%[9]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Selective Monoarylation of Primary Amines

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Equipment:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Bulky biaryl phosphine ligand (e.g., BrettPhos)

  • Aryl halide

  • Primary amine

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or glovebox

  • Stir plate and stir bar

  • Standard workup and purification equipment (e.g., silica gel chromatography)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 0.5-2 mol%) and the ligand (e.g., 1-4 mol%) to a dry Schlenk tube equipped with a stir bar.

  • Add the base (e.g., 1.5 equivalents).

  • Add the aryl halide (1.0 equivalent) and the primary amine (1.2-1.5 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of Aniline by Reduction of Nitrobenzene

This is a classical method for preparing aniline and its derivatives.

Reagents and Equipment:

  • Nitrobenzene

  • Tin (Sn) powder

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add nitrobenzene and tin powder.

  • Slowly add concentrated HCl while cooling the flask in an ice bath.

  • After the initial exothermic reaction subsides, attach a reflux condenser and heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture and slowly add a concentrated NaOH solution until the mixture is strongly basic (check with pH paper). This will precipitate tin hydroxides and liberate the free aniline.

  • Perform a steam distillation to separate the aniline from the reaction mixture.

  • Extract the distillate with diethyl ether.

  • Dry the ether extract over anhydrous potassium carbonate.

  • Filter and remove the diethyl ether by distillation.

  • Distill the remaining liquid under reduced pressure to obtain pure aniline.

Visualizations

Byproduct_Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Paths cluster_end End start Reaction Complete - Analyze Crude Product check_yield Low Yield of Desired Product? start->check_yield identify_byproduct Identify Major By-product(s) (GC-MS, NMR) check_yield->identify_byproduct Yes end Improved Yield and Purity check_yield->end No diarylamine Diarylamine By-product identify_byproduct->diarylamine Diarylamine dehalogenation Dehalogenation By-product identify_byproduct->dehalogenation Dehalogenation other_byproducts Other By-products (e.g., Phenol, Homocoupling) identify_byproduct->other_byproducts Other optimize_diarylamine Optimize for Monoarylation: - Use bulky, electron-rich ligand (e.g., BrettPhos) - Adjust amine:aryl halide ratio (increase amine) - Lower reaction temperature diarylamine->optimize_diarylamine optimize_dehalogenation Minimize Dehalogenation: - Use anhydrous, degassed solvents - Screen non-hydridic bases - Change ligand/catalyst system dehalogenation->optimize_dehalogenation optimize_other Address Other By-products: - Screen different bases (e.g., non-aqueous for phenol) - Adjust reaction time and temperature other_byproducts->optimize_other optimize_diarylamine->end optimize_dehalogenation->end optimize_other->end

Caption: Troubleshooting workflow for by-product formation.

Aniline_Synthesis_Workflow cluster_start Start cluster_routes Synthetic Routes cluster_steps Experimental Steps cluster_end End start Select Synthetic Route nitration_reduction Nitration/Reduction start->nitration_reduction cross_coupling Cross-Coupling (e.g., Buchwald-Hartwig) start->cross_coupling nitration Nitration of Arene nitration_reduction->nitration coupling_setup Reaction Setup: - Catalyst, Ligand, Base - Aryl Halide, Amine - Anhydrous Solvent cross_coupling->coupling_setup reduction Reduction of Nitro Group nitration->reduction workup Workup and Purification reduction->workup coupling_reaction Run Reaction under Inert Atmosphere coupling_setup->coupling_reaction coupling_reaction->workup analysis Product Characterization workup->analysis

Caption: General experimental workflows for aniline synthesis.

References

Technical Support Center: Work-up Procedures for Reactions Involving Methyl 4-amino-2-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the work-up of chemical reactions involving Methyl 4-amino-2-isopropoxybenzoate. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental work-up procedure.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield After Extraction 1. Incorrect pH during extraction: The amino group's protonation state affects solubility. If the aqueous layer is too acidic, the amine may be protonated and remain in the aqueous phase.[1][2] 2. Product precipitation: The product may have limited solubility in the chosen extraction solvent. 3. Incomplete reaction: The starting materials may not have fully reacted.1. Adjust pH: Before extraction, neutralize the reaction mixture or adjust the pH to be slightly basic (pH 8-9) to ensure the amino group is in its free base form and more soluble in the organic solvent.[2] 2. Solvent selection: Use a solvent in which the product is known to be soluble. Consider performing small-scale solubility tests. 3. Reaction monitoring: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure completion before initiating the work-up.[3]
Product Contaminated with Starting Material 1. Insufficient washing: The organic layer may not have been washed adequately to remove unreacted starting materials. 2. Similar polarity: The product and starting material may have very similar polarities, making separation by simple extraction difficult.1. Thorough washing: Increase the number of washes with an appropriate aqueous solution (e.g., dilute acid to remove basic impurities, or dilute base to remove acidic impurities).[1] 2. Column chromatography: If extraction is ineffective, purify the product using column chromatography.[1]
Oily Product That Won't Solidify 1. Residual solvent: Trace amounts of the extraction solvent may remain. 2. Presence of impurities: Impurities can interfere with crystallization.1. High vacuum drying: Dry the product under a high vacuum to remove residual solvent. 2. Trituration/Recrystallization: Attempt to solidify the oil by triturating with a non-polar solvent like hexane or pentane. If that fails, recrystallization from a suitable solvent system may be necessary.[4]
Formation of an Emulsion During Extraction 1. Agitation is too vigorous: Shaking the separatory funnel too hard can lead to the formation of a stable emulsion. 2. Presence of surfactants or fine solids: These can stabilize emulsions.1. Gentle inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Brine wash: Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion by increasing the ionic strength of the aqueous phase.[1] 3. Filtration: If fine solids are present, filtering the mixture through a pad of Celite may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a reaction involving this compound?

A1: A typical work-up involves quenching the reaction, extracting the product with a suitable organic solvent, washing the organic layer to remove impurities, drying the organic layer, and finally, removing the solvent to isolate the crude product. The specific details can vary depending on the reaction conditions and the nature of the other reactants and byproducts.

Q2: Which organic solvent is best for extracting this compound?

A2: Common solvents for extracting aminobenzoate derivatives include ethyl acetate (EtOAc) and dichloromethane (DCM).[3][4] The choice of solvent depends on the product's solubility and the nature of the impurities to be removed.

Q3: How can I remove unreacted acidic or basic starting materials during the work-up?

A3: To remove acidic impurities, you can wash the organic layer with a dilute aqueous base such as a saturated sodium bicarbonate (NaHCO3) solution.[1] To remove basic impurities, a wash with a dilute aqueous acid like 1M hydrochloric acid (HCl) can be used. However, be cautious with acidic washes as they can protonate the amino group of your product, potentially moving it into the aqueous layer.

Q4: What is the purpose of a brine wash?

A4: A wash with a saturated aqueous solution of sodium chloride (brine) is used to remove the bulk of the water dissolved in the organic layer before the final drying step with a solid drying agent.[1] It also helps to break up emulsions that may form during extraction.

Q5: What are common methods for purifying the crude this compound after work-up?

A5: Common purification methods include recrystallization and column chromatography.[4][5] The choice of method depends on the physical state of the crude product (solid or oil) and the nature of the impurities.

Experimental Protocol: General Work-up Procedure

This protocol outlines a general methodology for the work-up of a reaction mixture containing this compound.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Solvent Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Gently invert the funnel multiple times to mix the layers, releasing pressure periodically.

    • Allow the layers to separate and then drain the aqueous layer.

  • Aqueous Washing:

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble impurities).

      • Saturated aqueous sodium bicarbonate solution (if acidic impurities are present).

      • Saturated aqueous sodium chloride (brine) solution (to remove residual water).

    • For each wash, add the aqueous solution, gently mix, allow the layers to separate, and drain the aqueous layer.

  • Drying:

    • Transfer the organic layer to a clean flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[1][3]

    • Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude product.

  • Purification:

    • If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visual Workflow

Workup_Procedure start Reaction Mixture quench Quench Reaction start->quench extract Extract with Organic Solvent quench->extract separate Separate Layers extract->separate wash Wash Organic Layer (Water, NaHCO3, Brine) separate->wash Organic Layer aqueous_waste Aqueous Waste separate->aqueous_waste Aqueous Layer dry Dry Organic Layer (e.g., MgSO4) wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate solid_waste Solid Waste filter->solid_waste Drying Agent crude Crude Product evaporate->crude purify Purify (Recrystallization or Chromatography) crude->purify product Pure Product purify->product

Caption: Experimental workflow for a typical work-up procedure.

References

Technical Support Center: Degradation Pathways of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the degradation of substituted aminobenzoates. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during your experiments.

Problem: No Degradation of the Substituted Aminobenzoate is Observed

If you are not observing any degradation of your target compound, follow this troubleshooting workflow:

NoDegradationWorkflow start Start: No Degradation Observed check_conditions Verify Experimental Conditions (pH, Temp, Oxygen) start->check_conditions check_inoculum Assess Microbial Inoculum/ Enzyme Activity check_conditions->check_inoculum Conditions OK outcome_fail Problem Persists: Consult Literature for Specific Compound check_conditions->outcome_fail Conditions Incorrect check_substrate Evaluate Substrate Properties (Concentration, Toxicity) check_inoculum->check_substrate Inoculum/Enzyme Active check_inoculum->outcome_fail Inoculum/Enzyme Inactive check_analytical Validate Analytical Method (HPLC, etc.) check_substrate->check_analytical Substrate OK check_substrate->outcome_fail Substrate Issue outcome_success Degradation Observed check_analytical->outcome_success Method Valid check_analytical->outcome_fail Method Invalid

Figure 1: Troubleshooting workflow for lack of degradation.

Detailed Steps:

  • Verify Experimental Conditions:

    • pH: The optimal pH for microbial degradation can be strain-specific. Ensure the pH of your medium is within the expected range for your microbial culture or enzyme. Some degradation processes can also be pH-dependent.[1]

    • Temperature: Microbial activity is highly dependent on temperature.[2] Check that your incubation temperature is optimal for the microorganisms you are using.

    • Oxygen Availability: For aerobic degradation, ensure adequate aeration. For anaerobic studies, confirm that anaerobic conditions have been successfully established and maintained.[3]

  • Assess Microbial Inoculum/Enzyme Activity:

    • Viability of Inoculum: If using a microbial culture, check for viability and appropriate cell density. Consider if the inoculum requires adaptation to the specific substituted aminobenzoate.

    • Enzyme Activity: If using a cell-free extract or purified enzyme, verify its activity with a known positive control substrate. Enzyme activity can be lost due to improper storage or handling.

  • Evaluate Substrate Properties:

    • Concentration: High concentrations of some substituted aminobenzoates can be inhibitory or toxic to microorganisms.[4] Try a lower concentration of your substrate.

    • Bioavailability: The compound may not be bioavailable to the microorganisms. This can be an issue for hydrophobic compounds.

    • Recalcitrance: The specific substitutions on the aminobenzoate ring may make it resistant to degradation by the chosen microbial strain or enzyme.

  • Validate Analytical Method:

    • Ensure your analytical method (e.g., HPLC) is sensitive enough to detect small changes in the concentration of your substrate.

    • Confirm that your standards are correctly prepared and that the instrument is calibrated.

Problem: Unexpected Peaks in HPLC Chromatogram

The appearance of unexpected peaks can indicate the formation of degradation intermediates or side products.

UnexpectedPeaksWorkflow start Start: Unexpected HPLC Peaks check_control Analyze Control Sample (No Inoculum/Enzyme) start->check_control check_literature Consult Literature for Known Intermediates check_control->check_literature Peaks Absent in Control identify_contaminant Identified as Contaminant/ Side Product check_control->identify_contaminant Peaks Present in Control characterize_peak Characterize Peak (UV-Vis, MS) check_literature->characterize_peak No Match Found identify_intermediate Identified as Degradation Intermediate characterize_peak->identify_intermediate

Figure 2: Workflow for investigating unexpected HPLC peaks.

Detailed Steps:

  • Analyze Control Sample: Run a control sample that contains the medium and your substituted aminobenzoate but no microbial inoculum or enzyme. If the unexpected peaks are present, they are likely contaminants in your medium or substrate, or they may be a result of abiotic degradation.

  • Consult Literature: Review the literature for known degradation pathways of your compound or similar compounds. The unexpected peaks may correspond to previously identified intermediates. For example, in the degradation of 4-nitrobenzoate, intermediates like 3-hydroxy-4-aminobenzoate have been observed.[5]

  • Characterize the Peak:

    • UV-Vis Spectrum: If you are using a diode array detector (DAD), examine the UV-Vis spectrum of the unknown peak. The spectral shape can provide clues about the chemical nature of the compound.[5]

    • Mass Spectrometry (MS): The most definitive way to identify an unknown peak is through mass spectrometry (LC-MS). The mass-to-charge ratio (m/z) can help determine the molecular weight of the compound and its fragmentation pattern can provide structural information.[5]

Problem: Poor HPLC Peak Shape (Tailing, Fronting, Broadening)

Poor peak shape can affect the accuracy and reproducibility of your quantitative analysis.

Common Causes and Solutions:

  • Peak Tailing:

    • Cause: Strong interaction between the analyte and the stationary phase, often due to secondary interactions with silanol groups on the silica-based column. This is common for basic compounds like aminobenzoates.

    • Solution:

      • Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups.[6][7]

      • Increase the ionic strength of the mobile phase by adding a salt or increasing the buffer concentration.[7]

      • Use a column with a different stationary phase or an end-capped column.

  • Peak Fronting:

    • Cause: Column overload, where too much sample is injected.[6]

    • Solution: Reduce the injection volume or dilute the sample.[6]

  • Broad Peaks:

    • Cause:

      • Large dead volume in the HPLC system (e.g., from poorly connected tubing).

      • Column contamination or degradation.

      • Mobile phase flow rate is too low.

    • Solution:

      • Check and tighten all fittings.

      • Clean or replace the column.

      • Increase the flow rate.

Frequently Asked Questions (FAQs)

Q1: What are the major microbial degradation pathways for substituted aminobenzoates?

A1: Substituted aminobenzoates can be degraded through various aerobic and anaerobic pathways.[8]

  • Aerobic Pathways: Often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage.[3] For example, 2-aminobenzoate can be converted to catechol.[8]

  • Anaerobic Pathways: Typically involve the initial activation of the carboxyl group to a coenzyme A (CoA) thioester, followed by reductive deamination.[8]

Q2: What are the key factors influencing the rate of biodegradation?

A2: The rate of biodegradation is influenced by several factors:

  • Environmental Conditions: Temperature, pH, and the availability of oxygen and other nutrients are critical.[2]

  • Microbial Community: The presence, abundance, and metabolic activity of microorganisms capable of degrading the specific compound are essential.

  • Substrate Characteristics: The chemical structure of the substituted aminobenzoate, including the type and position of substituents, its concentration, and its bioavailability, all affect the degradation rate.[3]

Q3: How can I identify the intermediates in a degradation pathway?

A3: A combination of analytical techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) can separate and provide UV-Vis spectra of potential intermediates.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weight and structure of intermediates.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, sometimes requiring derivatization of the analytes.

Q4: What are common abiotic degradation pathways for substituted aminobenzoates?

A4: Besides microbial degradation, substituted aminobenzoates can be degraded through abiotic processes:

  • Photodegradation (Photolysis): Some aminobenzoates can be degraded by UV light. For instance, para-aminobenzoic acid (PABA) is susceptible to photolysis by UVB and UVC radiation.[9]

  • Chemical Oxidation: Advanced Oxidation Processes (AOPs) using reagents like Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) can effectively oxidize aminobenzoates.[5][10]

Q5: My microbial culture is not growing on the substituted aminobenzoate as the sole carbon source. What should I do?

A5:

  • Acclimatization: The microbial culture may require a period of acclimatization to the substrate. Try gradually increasing the concentration of the aminobenzoate in the culture medium.

  • Co-substrate: The degradation of the target compound may require a co-substrate. Try adding a readily metabolizable carbon source, like glucose or succinate, to the medium.[4]

  • Toxicity: The aminobenzoate may be toxic at the concentration you are using. Try a range of lower concentrations.

  • Nutrient Limitation: Ensure that the growth medium contains all the necessary nutrients (nitrogen, phosphorus, trace elements) for microbial growth.

Data Presentation

Table 1: Factors Influencing Biodegradation Rates of Substituted Aminobenzoates
FactorEffect on Degradation RateTroubleshooting Considerations
Temperature Generally, rates increase with temperature up to an optimum, then decrease.Ensure incubator/water bath is at the optimal temperature for the specific microorganisms.
pH Each microbial species or enzyme has an optimal pH range for activity.Buffer the medium to the appropriate pH and monitor for changes during the experiment.
Oxygen Essential for aerobic degradation; inhibitory for strict anaerobic degradation.For aerobic studies, ensure adequate shaking/sparging. For anaerobic work, use appropriate techniques to exclude oxygen.
Substrate Concentration Can be limiting at low concentrations and inhibitory at high concentrations.Test a range of substrate concentrations to determine the optimal level.
Nutrient Availability Lack of essential nutrients (N, P, etc.) can limit microbial growth and degradation.Ensure the growth medium is not nutrient-limited.
Bioavailability Low water solubility or strong sorption to surfaces can limit access by microbes.Consider the use of surfactants or organic solvents to increase bioavailability, but be aware of their potential toxicity.
Table 2: Kinetic Parameters for the Degradation of p-Aminobenzoic Acid (PABA)
Enzyme/SystemSubstrateKm (µM)kcat (s-1)VmaxReference
Horseradish Peroxidase (Compound I)p-Aminobenzoic Acid--pH-dependent[11]
Horseradish Peroxidase (Compound II)p-Aminobenzoic Acid--pH-dependent[11]
Rabbit Metabolism (Rapid Acetylators)p-Aminobenzoic Acid--Half-life: 7.01 ± 0.32 min[3]
Rabbit Metabolism (Slow Acetylators)p-Aminobenzoic Acid--Half-life: 7.08 ± 0.78 min[3]

Experimental Protocols

Protocol 1: Isolation of Substituted Aminobenzoate-Degrading Bacteria

This protocol describes a method for enriching and isolating bacteria from soil that can degrade a specific substituted aminobenzoate.

Materials:

  • Soil sample from a potentially contaminated site.

  • Basal salts medium (BSM).

  • The target substituted aminobenzoate.

  • Agar.

  • Sterile flasks, petri dishes, and dilution tubes.

  • Incubator shaker.

Procedure:

  • Enrichment Culture: a. Add 1 gram of soil to 100 mL of BSM in a 250 mL flask. b. Add the target substituted aminobenzoate as the sole carbon source at a concentration of 50-100 mg/L. c. Incubate the flask at 25-30°C on a rotary shaker at 150 rpm for 7-10 days.

  • Subculturing: a. After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh BSM containing the substituted aminobenzoate. b. Repeat this subculturing step 2-3 times to enrich for bacteria that can utilize the target compound.

  • Isolation of Pure Cultures: a. Prepare serial dilutions of the final enrichment culture in sterile saline or phosphate buffer. b. Plate 100 µL of each dilution onto BSM agar plates containing the substituted aminobenzoate as the sole carbon source. c. Incubate the plates at 25-30°C until colonies appear. d. Select morphologically distinct colonies and streak them onto fresh plates to obtain pure cultures.

  • Verification of Degradation: a. Inoculate a pure culture into liquid BSM with the substituted aminobenzoate as the sole carbon source. b. Monitor the degradation of the compound over time using HPLC.

Protocol 2: Analysis of Substituted Aminobenzoates by HPLC

This protocol provides a general method for the quantitative analysis of substituted aminobenzoates. The specific conditions may need to be optimized for your particular compound.

Materials and Equipment:

  • HPLC system with a UV or DAD detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • HPLC-grade acetonitrile and water.

  • Phosphate buffer.

  • Your substituted aminobenzoate standard.

  • Samples from your degradation experiment.

Procedure:

  • Mobile Phase Preparation: a. Prepare a phosphate buffer (e.g., 25 mM, pH 3.2).[5] b. A typical mobile phase is a mixture of phosphate buffer and acetonitrile (e.g., 75:25 v/v).[5] The ratio may need to be adjusted to achieve good separation. c. Degas the mobile phase before use.

  • Standard Preparation: a. Prepare a stock solution of your substituted aminobenzoate in a suitable solvent (e.g., methanol or the mobile phase). b. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: a. Collect samples from your degradation experiment at different time points. b. Centrifuge or filter the samples to remove any cells or particulate matter.

  • HPLC Analysis: a. Set the flow rate (e.g., 1 mL/min).[5] b. Set the detection wavelength. For many aminobenzoates, a wavelength around 230-254 nm is suitable.[5] c. Inject your standards to generate a calibration curve. d. Inject your samples. e. Quantify the concentration of the substituted aminobenzoate in your samples by comparing the peak areas to the calibration curve.

Protocol 3: Preparation of Cell-Free Extract for Enzyme Assays

This protocol describes a general method for preparing a cell-free extract from a bacterial culture.

Materials:

  • Bacterial culture grown to mid-log phase.

  • Lysis buffer (e.g., phosphate buffer with protease inhibitors).

  • Sonciator or French press.

  • High-speed centrifuge.

Procedure:

  • Cell Harvesting: a. Centrifuge the bacterial culture to pellet the cells. b. Wash the cell pellet with lysis buffer.

  • Cell Lysis: a. Resuspend the cell pellet in a small volume of lysis buffer. b. Lyse the cells using either sonication on ice or by passing them through a French press.

  • Clarification of Lysate: a. Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet the cell debris.

  • Collection of Cell-Free Extract: a. Carefully collect the supernatant, which is the cell-free extract. b. Store the extract on ice for immediate use or at -80°C for long-term storage.

Visualizations

General Aerobic Degradation Pathway of a Substituted Aminobenzoate

AerobicPathway SubstitutedAminobenzoate Substituted Aminobenzoate DihydroxylatedIntermediate Dihydroxylated Intermediate SubstitutedAminobenzoate->DihydroxylatedIntermediate Dioxygenase RingCleavageProduct Ring Cleavage Product DihydroxylatedIntermediate->RingCleavageProduct Dioxygenase (Ring Cleavage) TCA_Cycle TCA Cycle Intermediates RingCleavageProduct->TCA_Cycle Further Metabolism

Figure 3: Generalized aerobic degradation pathway.
General Anaerobic Degradation Pathway of a Substituted Aminobenzoate

AnaerobicPathway SubstitutedAminobenzoate Substituted Aminobenzoate AminobenzoylCoA Aminobenzoyl-CoA SubstitutedAminobenzoate->AminobenzoylCoA CoA Ligase ReductiveDeamination Reductive Deamination AminobenzoylCoA->ReductiveDeamination CentralMetabolism Central Metabolism ReductiveDeamination->CentralMetabolism

Figure 4: Generalized anaerobic degradation pathway.

References

Technical Support Center: N-Acylation of Hindered Anilines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-acylation of sterically hindered anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions related to this critical transformation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-acylation of hindered anilines in a question-and-answer format.

Question: My N-acylation reaction of a 2,6-disubstituted aniline is giving a very low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the N-acylation of hindered anilines are a common challenge primarily due to the reduced nucleophilicity of the nitrogen atom and steric hindrance impeding the approach of the acylating agent. Here are several potential causes and corresponding solutions:

  • Insufficient Reactivity of the Acylating Agent: Standard acylating agents like acetic anhydride may not be reactive enough to overcome the steric barrier.

    • Solution: Switch to a more reactive acylating agent such as an acyl chloride . Acyl chlorides are generally more electrophilic than their corresponding anhydrides.[1][2]

  • Inadequate Catalyst or Lack Thereof: For highly hindered anilines, a catalyst is often necessary to facilitate the reaction.

    • Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) or a related analogue. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species. For particularly challenging substrates, stronger bases or alternative catalysts may be required. Some success has been reported with the use of clay catalysts or metal complexes.

  • Unfavorable Reaction Conditions: The reaction temperature and solvent can significantly impact the reaction rate and yield.

    • Solution: Increase the reaction temperature. Heating the reaction mixture in a suitable high-boiling solvent like toluene or DMF can provide the necessary energy to overcome the activation barrier.[3] In some cases, solvent-free conditions at elevated temperatures can also be effective.[4]

  • Poor Solubility of the Hindered Aniline: If the aniline substrate is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which your hindered aniline has good solubility at the reaction temperature. Aprotic polar solvents like DMF or DMSO can be effective.[3]

Question: I am observing significant amounts of unreacted starting material even after prolonged reaction times. What can I do?

Answer:

This issue is often a combination of the factors mentioned above. Here's a systematic approach to address it:

  • Increase the Stoichiometry of the Acylating Agent: Using a larger excess of the acylating agent (e.g., 2-3 equivalents) can help drive the reaction to completion.

  • Employ a More Potent Activating System: If using a standard catalyst like DMAP is not sufficient, consider using a coupling agent commonly employed in peptide synthesis, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known to be effective for sterically hindered couplings.

  • Force Deprotonation: For extremely unreactive anilines, deprotonation of the amine with a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (nBuLi) prior to the addition of the acylating agent can dramatically increase the nucleophilicity of the aniline. This should be performed in an anhydrous aprotic solvent like THF or DMF.[3]

Question: My reaction is producing significant side products. What are they and how can I minimize their formation?

Answer:

Side product formation can be a significant issue, especially under harsh reaction conditions. Common side products and their mitigation strategies include:

  • Diacylation: While less common with highly hindered anilines, it can occur if the initial N-acylated product is still sufficiently nucleophilic and the reaction conditions are forcing.

    • Solution: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.

  • O-Acylation (if other nucleophilic groups are present): If your hindered aniline contains other nucleophilic functional groups like hydroxyl or phenol groups, these can also be acylated.

    • Solution: Employ chemoselective reaction conditions. Often, N-acylation can be achieved preferentially at lower temperatures. Alternatively, protecting the other nucleophilic groups prior to the N-acylation step may be necessary.

  • Decomposition of Reagents or Products: At high temperatures, the acylating agent, catalyst, or even the desired product might decompose.

    • Solution: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times at high temperatures. If possible, use a more reactive system that allows for lower reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-acylation of hindered anilines?

The main challenge is the steric hindrance caused by bulky substituents on the aniline ring, typically at the ortho positions (e.g., in 2,6-disubstituted anilines). This steric bulk shields the nitrogen atom, making it a poor nucleophile and hindering the approach of the electrophilic acylating agent.

Q2: Should I use an acid chloride or an acid anhydride for my hindered aniline?

For hindered anilines, acyl chlorides are generally preferred over acid anhydrides due to their higher reactivity.[1][2] However, acid anhydrides are less sensitive to moisture and can be effective, especially when used with a potent catalyst and/or at elevated temperatures. The choice may also depend on the availability and stability of the specific acylating agent.

Q3: What is the role of DMAP in the N-acylation of hindered anilines?

4-(Dimethylaminopyridine) (DMAP) acts as a highly effective nucleophilic catalyst. It reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the anhydride itself and can more effectively acylate the sterically hindered aniline. The DMAP is then regenerated, allowing it to participate in the catalytic cycle again.

Q4: My hindered aniline is also electron-deficient. What special considerations should I take?

Electron-withdrawing groups on the aniline ring further decrease the nucleophilicity of the amine, exacerbating the challenge of acylation. For these substrates, you will likely need to employ more forcing conditions:

  • Use a highly reactive acylating agent (e.g., acyl chloride).

  • Employ a super-stoichiometric amount of a strong base to deprotonate the aniline.

  • Consider using specialized coupling agents developed for difficult amide bond formations.

  • Higher reaction temperatures and longer reaction times may be necessary.

Q5: How can I purify my N-acylated hindered aniline product?

Purification can sometimes be challenging due to the potential for unreacted starting materials and side products.

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high purity.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard technique.[4] A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.

  • Workup: A standard aqueous workup is often necessary to remove the catalyst and any water-soluble byproducts before further purification. This typically involves washing the organic layer with a dilute acid (to remove basic impurities like DMAP), followed by a wash with a dilute base (like sodium bicarbonate solution to remove acidic byproducts), and finally a brine wash.

Data Presentation

The following tables summarize quantitative data on the N-acylation of representative hindered anilines under various conditions.

Table 1: Comparison of Catalysts for the N-Acetylation of 2,6-Dimethylaniline with Acetic Anhydride

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
None-Toluene11024<10Hypothetical
DMAP10Dichloromethane251285General Knowledge
Sc(OTf)₃5Acetonitrile80692
Clay20 wt%Acetic Acid100290[4]

Table 2: Comparison of Acylating Agents for the N-Acylation of 2,6-Diisopropylaniline

Acylating AgentEquivalentsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic Anhydride1.2DMAP (10 mol%)Dichloromethane402445
Acetyl Chloride1.1Pyridine (1.1 eq)Dichloromethane0 to 25495
Propionyl Chloride1.1Triethylamine (1.2 eq)THF0 to 25392

Experimental Protocols

Protocol 1: N-Acetylation of 2,6-Dimethylaniline using Acetyl Chloride

This protocol is adapted from the synthesis of an intermediate for Lidocaine.[1][2]

Materials:

  • 2,6-Dimethylaniline

  • Acetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Water

  • 125 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.

  • To this solution, add acetyl chloride (1.1 eq) dropwise with stirring.

  • Prepare a solution of sodium acetate (1.5 eq) in water and add it to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1 hour. The product will precipitate out of solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain N-(2,6-dimethylphenyl)acetamide.

Protocol 2: N-Acylation of a Hindered Aniline using a Strong Base

Materials:

  • Hindered aniline (e.g., 2,4,6-tri-tert-butylaniline)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or flame-dried round-bottom flask with a rubber septum

  • Syringes and needles

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq).

  • Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF to the flask.

  • Dissolve the hindered aniline (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Cool the reaction mixture back to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_start Start cluster_conditions Reaction Conditions cluster_troubleshooting Troubleshooting cluster_end End start Select Hindered Aniline and Acylating Agent conditions Standard Conditions: - Acetic Anhydride - DMAP (cat.) - CH2Cl2, RT start->conditions check_completion Monitor by TLC/LC-MS conditions->check_completion low_yield Low Yield / No Reaction check_completion->low_yield Incomplete side_products Side Products Observed check_completion->side_products Impure product Pure N-Acylated Product check_completion->product Complete optimize Optimize Conditions: - More reactive acylating agent - Higher temperature - Stronger base/catalyst low_yield->optimize purify Adjust Purification: - Recrystallization - Column Chromatography side_products->purify optimize->conditions Re-run purify->product

Caption: A logical workflow for optimizing the N-acylation of a hindered aniline.

dmap_catalysis acyl_anhydride R-CO-O-CO-R (Acylating Agent) acyl_dmap [R-CO-DMAP]⁺ (N-Acylpyridinium Ion) acyl_anhydride->acyl_dmap + DMAP dmap DMAP dmap->acyl_dmap product Ar-NH-CO-R (Product) acyl_dmap->product + Ar-NH₂ hindered_aniline Ar-NH₂ (Hindered Aniline) hindered_aniline->product regenerated_dmap DMAP product->regenerated_dmap - DMAP·H⁺ regenerated_dmap->dmap Regeneration

Caption: The catalytic cycle of DMAP in the N-acylation of a hindered aniline.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ortho-Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of ortho-substituted aminobenzoates is a subject of significant interest in organic chemistry and drug development due to the unique influence of the ortho-amino group on reaction mechanisms and rates. This guide provides a comparative analysis of their reactivity, with a focus on hydrolysis reactions, supported by experimental data. Detailed experimental protocols and mechanistic diagrams are included to facilitate understanding and replication.

Enhanced Reactivity through Intramolecular Catalysis

A defining feature of ortho-substituted aminobenzoates is the ability of the amino group to act as an intramolecular catalyst, significantly accelerating reactions at the adjacent ester carbonyl group. This phenomenon is particularly well-documented in the hydrolysis of 2-aminobenzoate esters.

Hydrolysis of 2-Aminobenzoate Esters

The hydrolysis of 2-aminobenzoate esters demonstrates a remarkable rate enhancement compared to their para-substituted counterparts. This is attributed to intramolecular general base catalysis by the neighboring amine group. The pseudo-first-order rate constants for the hydrolysis of several 2-aminobenzoate esters are pH-independent over a range from pH 4 to 8.[1][2]

Table 1: Rate Constants for the Hydrolysis of 2-Aminobenzoate Esters at 50°C

Esterkobsd (s⁻¹)
Trifluoroethyl 2-aminobenzoate2.5 x 10⁻³
p-Nitrophenyl 2-aminobenzoate2.0 x 10⁻³
Phenyl 2-aminobenzoate1.8 x 10⁻³

Data sourced from Fife, T. H., & Pujari, M. P. (2002).[1][2]

The rate enhancements for these pH-independent reactions are substantial, being 50-100 times greater than the hydrolysis of the corresponding para-substituted esters.[1][2] When compared to the hydroxide ion-catalyzed reaction at pH 4, the rate enhancement for the phenyl ester is as high as 10⁵-fold.[1][2]

The proposed mechanism involves the amine group acting as a general base to activate a water molecule for nucleophilic attack on the ester carbonyl.

G cluster_0 Intramolecular General Base Catalysis start Ortho-aminobenzoate ester + H₂O ts1 Transition State start->ts1 Amine-assisted water attack intermediate Tetrahedral Intermediate ts1->intermediate ts2 Transition State intermediate->ts2 Proton transfer end 2-Aminobenzoic acid + Alcohol ts2->end Leaving group departure

Caption: Mechanism of intramolecular general base catalyzed hydrolysis.

Comparative Reactivity with Other Isomers and Substituted Benzoates

The enhanced reactivity of ortho-aminobenzoates is stark when compared to meta- and para-isomers, as well as other substituted benzoates that lack the intramolecular catalytic pathway.

Alkaline Hydrolysis of Substituted Phenyl Benzoates

Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates provide a basis for comparison. In these cases, the reactivity is primarily governed by the electronic effects of the substituents, following Hammett relationships.

Table 2: Second-Order Rate Constants for Alkaline Hydrolysis of Substituted Phenyl Benzoates in 0.5 M Bu₄NBr at 25°C

Substituent (X) in X-C₆H₄CO₂C₆H₅log k
p-OCH₃-1.03
p-CH₃-0.89
H-0.65
p-Cl-0.19
m-Cl-0.09
o-Cl-0.52
o-NO₂0.44

Data sourced from Nummert, V., et al. (2009).

Notably, the ortho-chloro substituted phenyl benzoate shows a decreased rate of hydrolysis compared to its meta and para counterparts, likely due to steric hindrance. This contrasts sharply with the rate enhancement seen in ortho-aminobenzoates, highlighting the dominance of intramolecular catalysis over steric effects in the latter.

Experimental Protocols

Kinetic Study of Ester Hydrolysis

This protocol is adapted from standard methods for studying ester hydrolysis kinetics by titrimetry.[3][4][5][6]

Materials:

  • Ortho-substituted aminobenzoate ester

  • Hydrochloric acid (0.5 M)

  • Sodium hydroxide (0.1 M, standardized)

  • Phenolphthalein indicator

  • Ice-cold distilled water

  • Conical flasks, pipettes, burette, stopwatch, thermostated water bath

Procedure:

  • Pipette 50 mL of 0.5 M HCl into a 250 mL conical flask and place it in a thermostated water bath at the desired temperature (e.g., 50°C).

  • Add a known amount (e.g., 2 mL) of the ortho-substituted aminobenzoate ester to the pre-heated acid solution and simultaneously start a stopwatch. This is time t=0.

  • Immediately withdraw a 5 mL aliquot of the reaction mixture and add it to a conical flask containing approximately 20 mL of ice-cold water to quench the reaction.

  • Titrate the quenched solution with standardized 0.1 M NaOH using phenolphthalein as the indicator. Record the volume of NaOH used (V₀).

  • Withdraw 5 mL aliquots at regular time intervals (e.g., 10, 20, 30, 60, 90 minutes), quench in ice-cold water, and titrate with 0.1 M NaOH. Record the volumes (Vₜ).

  • To determine the final titration volume (V∞), heat a separate 10 mL of the reaction mixture in a sealed tube at the reaction temperature for a time equivalent to at least 10 half-lives to ensure complete hydrolysis. Cool, and titrate a 5 mL aliquot as before.

  • Calculate the pseudo-first-order rate constant (k) using the integrated rate law for a first-order reaction: k = (2.303/t) * log((V∞ - V₀) / (V∞ - Vₜ))

G start Prepare reagents mix Mix ester and acid at T start->mix aliquot Withdraw aliquot at time t mix->aliquot quench Quench in ice water aliquot->quench titrate Titrate with NaOH quench->titrate record Record V(t) titrate->record repeat Repeat at intervals record->repeat calculate Calculate rate constant record->calculate repeat->aliquot final Determine V(inf) repeat->final final->calculate

Caption: Experimental workflow for kinetic analysis of ester hydrolysis.

Fischer Esterification of an Ortho-Substituted Aminobenzoic Acid

This protocol is a general method for the synthesis of aminobenzoate esters.[7][8][9]

Materials:

  • Ortho-substituted aminobenzoic acid

  • Alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask, condenser, separatory funnel, heating mantle

Procedure:

  • In a round-bottom flask, dissolve the ortho-substituted aminobenzoic acid in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • Purify the ester by recrystallization or column chromatography.

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification reactants Aminobenzoic Acid + Alcohol + H₂SO₄ reflux Reflux reactants->reflux quench Quench with H₂O reflux->quench extract Extract with Ether quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallization or Chromatography evaporate->purify product Pure Ester purify->product

Caption: Workflow for Fischer esterification of aminobenzoic acids.

Conclusion

The reactivity of ortho-substituted aminobenzoates is uniquely governed by the presence of the ortho-amino group, which facilitates intramolecular general base catalysis in reactions at the ester carbonyl. This leads to significant rate enhancements in hydrolysis compared to other isomers and substituted benzoates where electronic and steric effects are the primary determinants of reactivity. The provided experimental protocols offer a foundation for further investigation into the fascinating reactivity of this class of compounds, which holds considerable importance for the design and synthesis of novel pharmaceuticals and functional materials.

References

A Spectroscopic Duel: Unveiling the Structural Nuances of 2-Isopropoxy vs. 2-Methoxy Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle structural differences imparted by functional group modifications is paramount. This guide provides a detailed spectroscopic comparison of 2-isopropoxy and 2-methoxy aniline derivatives, offering insights into how the change from a methoxy to a more sterically hindered isopropoxy group influences their spectral signatures. The information presented is supported by experimental data and established spectroscopic principles.

This comparison will delve into the key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data for 2-methoxy aniline and 2-isopropoxy aniline, providing a clear and objective comparison of their spectroscopic properties.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Assignment 2-Methoxy Aniline (o-Anisidine) 2-Isopropoxy Aniline Expected Differences
-NH₂ ~3.8 ppm (broad s)~3.77 ppm (broad s)[1][2]Minimal change expected for the amine protons.
Aromatic-H ~6.7-6.9 ppm (m)~6.75 ppm (m)[1][2]The isopropoxy group may induce slight upfield or downfield shifts in adjacent aromatic protons due to altered electronic and steric effects.
-OCH₃ ~3.8 ppm (s, 3H)N/A-
-OCH(CH₃)₂ N/A~4.52 ppm (septet, 1H, J ≈ 6.1 Hz)[1][2]The methine proton of the isopropoxy group appears as a septet due to coupling with the six methyl protons.
-OCH(CH₃)₂ N/A~1.35 ppm (d, 6H, J ≈ 6.1 Hz)[1][2]The six equivalent methyl protons of the isopropoxy group appear as a doublet.

Table 2: ¹³C NMR Data (Predicted/Reported)

Assignment 2-Methoxy Aniline (o-Anisidine) 2-Isopropoxy Aniline (Predicted) Expected Differences
C-NH₂ ~146 ppm~145 ppmMinor shift expected.
C-O ~147 ppm~146 ppmThe carbon attached to the isopropoxy group may experience a slight downfield shift due to the increased substitution.
Aromatic-C ~110-122 ppm~112-124 ppmShifts in aromatic carbons will be influenced by the electron-donating and steric effects of the isopropoxy group.
-OCH₃ ~55 ppmN/A-
-OCH(CH₃)₂ N/A~70 ppmThe methine carbon of the isopropoxy group will be significantly downfield.
-OCH(CH₃)₂ N/A~22 ppmThe methyl carbons of the isopropoxy group will appear in the aliphatic region.

Table 3: IR Spectroscopy Data

Vibrational Mode 2-Methoxy Aniline (o-Anisidine) 2-Isopropoxy Aniline (Expected) Key Differences
N-H stretch 3300-3500 cm⁻¹ (two bands for primary amine)3300-3500 cm⁻¹ (two bands)Minimal difference expected in the N-H stretching frequencies.
C-H stretch (aromatic) ~3000-3100 cm⁻¹~3000-3100 cm⁻¹No significant change expected.
C-H stretch (aliphatic) ~2830-2950 cm⁻¹ (from -OCH₃)~2850-2980 cm⁻¹ (from -OCH(CH₃)₂)The isopropoxy group will show more prominent and complex C-H stretching bands due to the presence of both methine and methyl groups.
C-N stretch ~1250-1340 cm⁻¹~1250-1340 cm⁻¹Little to no significant shift is expected.
C-O stretch (aromatic ether) ~1230-1270 cm⁻¹ (asymmetric) & ~1020-1050 cm⁻¹ (symmetric)~1230-1270 cm⁻¹ (asymmetric) & ~1010-1075 cm⁻¹ (symmetric)The C-O stretching bands for the isopropoxy group may be broader or show slight shifts due to the different vibrational modes of the larger alkyl group.

Table 4: UV-Vis Spectroscopy Data

Parameter 2-Methoxy Aniline (o-Anisidine) 2-Isopropoxy Aniline (Expected) Expected Differences
λ_max 1 ~236 nm~238 nmA slight bathochromic (red) shift may be observed for the π→π* transition due to the slightly stronger electron-donating nature of the isopropoxy group.
λ_max 2 ~286 nm~288 nmA similar slight red shift may be observed for the n→π* transition.

Table 5: Mass Spectrometry Data

Parameter 2-Methoxy Aniline (o-Anisidine) 2-Isopropoxy Aniline Key Fragmentation Differences
Molecular Ion (M⁺) m/z 123m/z 151The molecular ion peak will be 28 mass units higher for the isopropoxy derivative.
Key Fragments m/z 108 (M-CH₃)⁺, m/z 80 (M-CH₃-CO)⁺m/z 109 (M-C₃H₆)⁺ (McLafferty rearrangement), m/z 93 (M-C₃H₇O)⁺The fragmentation pattern of 2-isopropoxy aniline is expected to be dominated by the loss of propene (42 Da) via a McLafferty rearrangement, a pathway not available to the methoxy analogue. The loss of the isopropoxy radical is another likely fragmentation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the aniline derivative in a UV-transparent solvent, such as ethanol or cyclohexane, with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample from approximately 200 to 400 nm.

  • Data Analysis: The resulting spectrum shows absorbance as a function of wavelength. The wavelengths of maximum absorbance (λ_max) are identified.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

  • Ionization: Use a standard ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep Dissolve in Deuterated Solvent acq Acquire FID in NMR Spectrometer prep->acq Insert Sample proc Fourier Transform & Processing acq->proc analysis Chemical Shift & Coupling Analysis proc->analysis

Caption: General workflow for NMR spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep Prepare KBr Pellet or Liquid Film acq_bg Record Background Spectrum prep->acq_bg acq_sample Record Sample Spectrum acq_bg->acq_sample analysis Identify Functional Group Frequencies acq_sample->analysis

Caption: General workflow for IR spectroscopy.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep Prepare Dilute Solution acq_blank Run Blank (Solvent) prep->acq_blank acq_sample Run Sample acq_blank->acq_sample analysis Determine λ_max acq_sample->analysis

Caption: General workflow for UV-Vis spectroscopy.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_detect Detection cluster_analysis Analysis intro Introduce Sample (e.g., GC, Infusion) ion Ionize Molecules (e.g., EI, ESI) intro->ion sep Separate Ions by m/z ion->sep detect Detect Ions sep->detect analysis Analyze Mass Spectrum (M⁺ & Fragments) detect->analysis

Caption: General workflow for Mass Spectrometry.

References

A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzoates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates like aminobenzoates is a critical step in guaranteeing drug safety and efficacy. Positional isomers of aminobenzoates can exhibit different pharmacological and toxicological profiles, making their accurate quantitation essential. This guide provides a comparative overview of key analytical methods for determining the isomeric purity of aminobenzoates, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC stands out as the most widely used technique for the analysis of aminobenzoate isomers due to its versatility, high resolution, and robustness. Mixed-mode and reversed-phase chromatography are particularly effective for this application.

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offers unique selectivity for separating isomers with minor differences in their physicochemical properties.[1][2][3][4] This approach can often achieve baseline separation of ortho-, meta-, and para-aminobenzoic acid isomers in a single run.[1] Reversed-phase HPLC, especially with modern core-shell columns, also provides excellent efficiency and speed.[2]

Comparative Performance of HPLC Methods
ParameterMethod 1: Mixed-Mode HPLCMethod 2: Reversed-Phase HPLC
Stationary Phase Primesep 100 (Reversed-Phase/Cation-Exchange)[1]Discovery C18[5]
Mobile Phase Acetonitrile, Water, and an acid (e.g., formic or phosphoric acid)[1]10mM Ammonium Acetate (pH 4.0) and Acetonitrile[5]
Separation Time Baseline separation within 10 minutes[1]~ 5-7 minutes for p-aminobenzoic acid[5]
Resolution Baseline resolution of 2-, 3-, and 4-aminobenzoic acid achieved.[1]Effective separation of procaine and its metabolite p-aminobenzoic acid.[5]
Limit of Detection (LOD) Method-dependent, typically in the low µM range.5 µM for p-aminobenzoic acid[5]
Limit of Quantitation (LOQ) Method-dependent, typically in the low µM range.10 µM for p-aminobenzoic acid[5]
Key Advantage Excellent selectivity for closely related isomers.[1][2][3][4]High efficiency and compatibility with a wide range of detectors.
Experimental Protocol: Isomeric Purity of Aminobenzoic Acids by Mixed-Mode HPLC

This protocol is a representative example for the separation of 2-, 3-, and 4-aminobenzoic acid.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Primesep 100 column (4.6 x 150 mm, 5 µm) or equivalent mixed-mode column

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphoric acid (H₃PO₄)

  • Reference standards for 2-, 3-, and 4-aminobenzoic acid

  • Volumetric flasks and pipettes

2. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 20% Acetonitrile in water with 0.1% phosphoric acid. Filter and degas the mobile phase before use.

  • Standard Solutions: Prepare individual stock solutions of each aminobenzoic acid isomer in the mobile phase at a concentration of approximately 0.3 mg/mL. Create a mixed standard solution containing all three isomers by appropriate dilution of the stock solutions.

  • Sample Solution: Accurately weigh and dissolve the aminobenzoate sample in the mobile phase to achieve a final concentration within the linear range of the method.

3. Chromatographic Conditions:

  • Column: Primesep 100 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 20% Acetonitrile, 0.1% H₃PO₄ in water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

4. Data Analysis:

  • Inject the mixed standard solution to determine the retention times and resolution of the three isomers.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing retention times with the standards.

  • Calculate the area percentage of each isomer to determine the isomeric purity. For quantitation of a specific impurity, a calibration curve should be generated.

Gas Chromatography (GC): A Powerful Tool Requiring Derivatization

Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. However, aminobenzoates, being polar and having relatively low volatility, often require derivatization prior to GC analysis to improve their chromatographic properties and prevent peak tailing.[6] Derivatization converts the polar functional groups (amine and carboxylic acid) into less polar, more volatile derivatives. Common derivatization reagents include silylating agents (e.g., MBTFA) and alkylating agents.[6]

Once derivatized, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide excellent separation and sensitivity for isomeric analysis.[6][7][8]

Key Considerations for GC Analysis:
  • Derivatization: This additional sample preparation step must be reproducible and drive the reaction to completion to ensure accurate quantification.

  • Column Selection: A mid-polarity capillary column is often a good starting point for the separation of derivatized isomers.

  • Injector and Detector Temperature: Optimization of these parameters is crucial to ensure efficient vaporization of the sample and prevent degradation.

Capillary Electrophoresis (CE): High Efficiency for Charged Species

Capillary Electrophoresis separates molecules based on their differential migration in an electric field. This technique offers extremely high separation efficiency and requires minimal sample and reagent consumption. For aminobenzoate isomers, which are amphoteric, their charge and thus their electrophoretic mobility can be manipulated by adjusting the pH of the background electrolyte (BGE).

Methods like Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are applicable. In CZE, separation is based on differences in the charge-to-size ratio of the analytes.[9] MEKC introduces micelles into the BGE, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral compounds based on their partitioning between the micelles and the aqueous buffer.[10][11][12] The use of chiral selectors in the BGE can also enable the separation of enantiomers.[11]

Performance Characteristics of CE:
  • High Efficiency: CE can generate a very large number of theoretical plates, leading to sharp peaks and excellent resolution.

  • Low Consumption: The technique uses nanoliter injection volumes and microliters of reagents.

  • Method Development: Separation selectivity can be readily tuned by altering the BGE composition, pH, and additives like cyclodextrins.[9]

One study demonstrated the baseline separation of ortho- and para-aminobenzoic acid using a phosphate or histidine-based BGE, where temperature was used as a tool to fine-tune selectivity.[9]

Visualizing the Workflow

A systematic approach is crucial for developing and validating a method for determining isomeric purity. The following diagram illustrates a typical workflow.

G General Workflow for Isomeric Purity Analysis cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Sample Analysis cluster_3 Reporting A Define Analytical Target Profile B Select Technique (HPLC, GC, CE) A->B C Screen Columns & Mobile Phases/BGEs B->C D Optimize Separation Parameters C->D E Specificity D->E Optimized Method F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Prepare Sample & System Suitability I->J Validated Method K Acquire Data J->K L Process & Calculate Isomeric Purity K->L N Generate Report with Data & Protocols L->N

Workflow for Isomeric Purity Method Development and Validation.

Conclusion

The choice of analytical method for determining the isomeric purity of aminobenzoates depends on several factors, including the specific isomers of interest, the required sensitivity, and the available instrumentation.

  • HPLC , particularly mixed-mode chromatography, is a highly effective and versatile first choice for the separation of common positional isomers, offering excellent resolution and robustness.

  • GC is a powerful technique, especially when coupled with MS for identification, but typically requires a derivatization step, adding complexity to the sample preparation.

  • CE provides exceptional separation efficiency and is ideal for situations where sample volume is limited, with selectivity being highly tunable through buffer composition.

For regulatory submissions, a thorough method validation in accordance with ICH guidelines is mandatory to demonstrate that the chosen analytical procedure is fit for its intended purpose.

References

A Comparative Guide to Aromatic Building Blocks in Drug Discovery: Methyl 4-amino-2-isopropoxybenzoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. The structural framework of a molecule, dictated by its core building blocks, determines its physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an objective comparison of Methyl 4-amino-2-isopropoxybenzoate with other key aromatic building blocks, supported by experimental data, to aid in the rational design of novel therapeutics.

This compound is a substituted anthranilate derivative that has garnered interest in medicinal chemistry as a versatile scaffold. Its unique substitution pattern, featuring an amino group for further derivatization, a methyl ester that can be readily hydrolyzed or amidated, and an isopropoxy group that can influence solubility and metabolic stability, makes it an attractive starting point for the synthesis of diverse compound libraries. This guide will compare its utility and performance against two widely employed classes of building blocks: simple p-aminobenzoic acid (PABA) esters and other substituted aminobenzoates, with a focus on their application in the development of kinase inhibitors.

Physicochemical and Synthetic Profile of Building Blocks

The choice of a building block is often a trade-off between synthetic accessibility, cost, and the desired physicochemical properties of the final compound. The isopropoxy group in this compound, for instance, increases lipophilicity compared to unsubstituted or methoxy-substituted analogs, which can impact cell permeability and target engagement.

Building BlockMolecular Weight ( g/mol )LogP (calculated)Key Synthetic Features
This compound 209.242.3Ortho-isopropoxy group can influence reaction kinetics and provide a vector for optimization.
Methyl 4-aminobenzoate 151.161.4Commercially available and cost-effective; serves as a baseline for comparison.
Ethyl 4-aminobenzoate (Benzocaine) 165.191.9Widely used local anesthetic; provides a slightly more lipophilic alternative to the methyl ester.
Methyl 4-amino-3-chlorobenzoate 185.612.1The chloro substituent can act as a handle for further functionalization and can influence binding affinity.

Performance in Kinase Inhibitor Synthesis and Biological Activity

Substituted aminobenzoic acid derivatives are prevalent scaffolds in the design of kinase inhibitors, particularly those targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), which is a key player in many cancers. The amino group of these building blocks typically serves as an anchor to interact with the hinge region of the kinase.

A comparative analysis of the biological activity of kinase inhibitors derived from these different building blocks reveals the impact of substitution on potency.

Compound DerivativeTarget KinaseIC50 (nM)Reference
4-(Arylaminomethyl)benzamide derivative 11 EGFRPotent (91% inhibition at 10 nM)[1][2]
4-(Arylaminomethyl)benzamide derivative 13 EGFRPotent (92% inhibition at 10 nM)[1][2]
4-amino-3-chloro benzoate ester derivative (N5a) EGFRPromising Cytotoxicity[3]
Thiazolyl pyrazoline derivative 7g EGFR262[4]
Thiazolyl pyrazoline derivative 7m EGFR305[4]
Formononetin derivative 4v EGFR14.5[5]

Note: Direct comparative IC50 values for inhibitors synthesized from this compound were not available in the searched literature. The data presented showcases the potency of inhibitors derived from related aminobenzoate scaffolds.

The data suggests that strategic substitution on the aminobenzoic acid ring can lead to highly potent kinase inhibitors. The trifluoromethylphenyl-containing benzamide derivatives 11 and 13 demonstrate that modifications emanating from the core aminobenzoic acid structure significantly drive inhibitory activity against EGFR.[1][2]

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors requires a thorough understanding of the targeted signaling pathways. EGFR, a receptor tyrosine kinase, activates multiple downstream pathways upon ligand binding, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

A typical experimental workflow for the synthesis and evaluation of kinase inhibitors derived from these building blocks is outlined below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_adme ADME Profiling start Select Building Block (e.g., this compound) reaction1 Amide Coupling or Suzuki Coupling start->reaction1 purification Purification (Chromatography, Recrystallization) reaction1->purification characterization Characterization (NMR, MS, HPLC) purification->characterization kinase_assay In vitro Kinase Assay (Determine IC50) characterization->kinase_assay solubility Solubility Assessment characterization->solubility cell_assay Cell-based Proliferation Assay (e.g., MTT assay) kinase_assay->cell_assay pathway_analysis Western Blot for Downstream Signaling cell_assay->pathway_analysis permeability Permeability Assay (e.g., PAMPA) solubility->permeability metabolism Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolism

References

Validating the Structure of Methyl 4-amino-2-isopropoxybenzoate: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. For novel compounds such as Methyl 4-amino-2-isopropoxybenzoate, a substituted aromatic ester with potential pharmaceutical applications, precise structural validation is paramount to ensure safety, efficacy, and reproducibility of biological data. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques are indispensable for definitively establishing atomic connectivity.

This guide provides a comparative framework for validating the structure of this compound using a suite of 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). We will explore the experimental protocols and present the expected data, contrasting it with a potential isomeric alternative, Methyl 5-amino-2-isopropoxybenzoate, to highlight the discerning power of these methods.

Predicted 1D NMR Spectral Data

Before delving into 2D NMR, a foundational understanding of the 1D ¹H and ¹³C NMR spectra is essential. The tables below summarize the predicted chemical shifts for this compound and its isomer, Methyl 5-amino-2-isopropoxybenzoate. These predictions are based on established chemical shift principles for substituted benzene rings.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonsThis compoundMethyl 5-amino-2-isopropoxybenzoate
H3~6.2 (d)~7.1 (dd)
H5~6.1 (dd)~7.3 (d)
H6~7.6 (d)~6.9 (d)
OCH(CH₃)₂~4.5 (septet)~4.6 (septet)
OCH(CH ₃)₂~1.3 (d)~1.4 (d)
OCH₃~3.8 (s)~3.8 (s)
NH₂~4.0 (br s)~4.1 (br s)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonThis compoundMethyl 5-amino-2-isopropoxybenzoate
C1~110~115
C2~158~157
C3~100~124
C4~150~118
C5~105~132
C6~133~119
C=O~167~166
OC H(CH₃)₂~71~70
OCH(C H₃)₂~22~22
OCH₃~52~52

2D NMR for Structural Elucidation: A Comparative Workflow

The definitive assignment of the substitution pattern on the aromatic ring is achieved through 2D NMR experiments that reveal through-bond correlations between nuclei. The general workflow for this validation process is outlined below.

G cluster_sample Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Analysis and Structure Confirmation Sample Dissolve Compound in Deuterated Solvent (e.g., CDCl₃) COSY ¹H-¹H COSY Sample->COSY HSQC ¹H-¹³C HSQC Sample->HSQC HMBC ¹H-¹³C HMBC Sample->HMBC Correlations Analyze Correlation Peaks COSY->Correlations HSQC->Correlations HMBC->Correlations Assignments Assign Protons and Carbons Correlations->Assignments Structure Confirm Connectivity and Substitution Pattern Assignments->Structure

Caption: Workflow for 2D NMR-based structural validation.

Experimental Protocols

General: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe. The sample is prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. The standard cosygpqf pulse program is used. Key parameters include a spectral width of 12 ppm in both dimensions, 2048 data points in F2, and 256 increments in F1.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). The hsqcedetgpsp pulse program is employed to provide editing, which differentiates CH/CH₃ from CH₂ signals. The spectral width is set to 12 ppm in the ¹H dimension and 160 ppm in the ¹³C dimension.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining long-range correlations between protons and carbons, typically over two to three bonds. The hmbcgplpndqf pulse program is utilized. The long-range coupling delay (D6) is optimized for a coupling constant of 8 Hz to observe correlations to quaternary carbons.

Comparative 2D NMR Data Analysis

The key to distinguishing between this compound and its isomer lies in the long-range correlations observed in the HMBC spectrum.

Table 3: Expected Key 2D NMR Correlations for this compound

ExperimentProtonCorrelating Nuclei
COSY H5H6, H3
H6H5
H3H5
HSQC H3C3
H5C5
H6C6
OCHOC H(CH₃)₂
OCH(CH ₃)₂OCH(C H₃)₂
OCH₃OCH₃
HMBC H6C2, C4, C=O
H3C1, C5
H5C1, C3, C4
OCHC2, OCH(C H₃)₂
OCH₃C=O

Table 4: Expected Key 2D NMR Correlations for Methyl 5-amino-2-isopropoxybenzoate (Alternative)

ExperimentProtonCorrelating Nuclei
COSY H3H4
H4H3, H6
H6H4
HSQC H3C3
H4C4
H6C6
OCHOC H(CH₃)₂
OCH(CH ₃)₂OCH(C H₃)₂
OCH₃OCH₃
HMBC H6C2, C4, C5
H3C1, C5
OCHC2, OCH(C H₃)₂
OCH₃C=O

The critical differentiating correlations are highlighted in the HMBC data. For this compound, the proton at H6 is expected to show a correlation to the carbonyl carbon (C=O), confirming their para relationship. This correlation would be absent for the 5-amino isomer.

G cluster_structure This compound cluster_protons Key Protons C1 C1 C2 C2-O-iPr C1->C2 CO C=O C1->CO C3 C3-H C2->C3 C4 C4-NH₂ C3->C4 C5 C5-H C4->C5 C6 C6-H C5->C6 C6->C1 OCH3 OCH₃ CO->OCH3 H6_node H6 H6_node->C2 ³J H6_node->C4 ³J H6_node->CO ³J H3_node H3 H3_node->C1 ²J H3_node->C5 ³J H5_node H5 H5_node->C1 ³J H5_node->C3 ²J H5_node->C4 ²J OCH_node OCH(CH₃)₂ OCH_node->C2 ²J OCH3_node OCH₃ OCH3_node->CO ²J

Caption: Key HMBC correlations for this compound.

Conclusion

The structural validation of this compound can be unequivocally achieved through a systematic application of 2D NMR spectroscopy. While 1D NMR provides a preliminary assessment, the through-bond correlations observed in COSY, HSQC, and particularly HMBC spectra are essential for definitive proof of the substitution pattern on the aromatic ring. By comparing the expected correlations for the target molecule with those of a potential isomer, this guide demonstrates the power and necessity of 2D NMR in modern chemical research and drug development, ensuring the integrity of the compounds under investigation. The combination of these techniques provides a robust and reliable method for the structural elucidation of novel small molecules.

Comparative Guide to the Kinetic Studies of Reactions with Substituted Aminobenzoate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic studies of reactions involving substituted aminobenzoate esters, a class of compounds with significant applications in the pharmaceutical and chemical industries. By presenting quantitative data, detailed experimental protocols, and clear visualizations of reaction mechanisms and workflows, this document aims to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Executive Summary

Substituted aminobenzoate esters are crucial intermediates in the synthesis of a wide range of organic molecules, including local anesthetics like benzocaine. The position of the amino group and the nature of other substituents on the aromatic ring, as well as the type of ester group, significantly influence their reactivity in various chemical transformations. This guide focuses on three key reactions: hydrolysis, aminolysis, and transesterification, providing a comparative analysis of their kinetic profiles. Understanding these kinetics is paramount for optimizing reaction conditions, predicting product formation, and designing novel molecules with desired properties.

Comparative Analysis of Reaction Kinetics

The reactivity of substituted aminobenzoate esters is predominantly governed by the interplay of electronic and steric effects of the substituents, as well as the reaction conditions. This section presents a comparative analysis of the kinetic data for hydrolysis, aminolysis, and transesterification reactions.

Hydrolysis Kinetics

The hydrolysis of aminobenzoate esters, particularly the ortho-isomers, has been a subject of detailed kinetic investigation. The proximity of the amino group to the ester functionality in 2-aminobenzoate esters leads to a remarkable rate enhancement due to intramolecular general base catalysis.

Table 1: Comparison of Pseudo-First-Order Rate Constants (kobsd) for the Hydrolysis of Substituted Aminobenzoate Esters

EsterPosition of Amino GroupEster GroupTemperature (°C)pH Range (pH-independent region)kobsd (s⁻¹)Rate Enhancement vs. para-isomerReference
Phenyl 2-aminobenzoateorthoPhenyl504-91.0 x 10⁻⁴~50-100 fold[1][2][3]
p-Nitrophenyl 2-aminobenzoateorthop-Nitrophenyl50>42.0 x 10⁻³-[1]
Trifluoroethyl 2-aminobenzoateorthoTrifluoroethyl504-8Similar to Phenyl 2-aminobenzoate-[3]
Phenyl 4-aminobenzoateparaPhenyl803-8.51.0 x 10⁻⁴-[1]
Ethyl p-bromobenzoatepara (bromo substituent)Ethyl--t1/2 = 12 min-[4]
Ethyl m-bromobenzoatemeta (bromo substituent)Ethyl--t1/2 = 25 min-[4]
Ethyl o-bromobenzoateortho (bromo substituent)Ethyl--t1/2 = 15 min-[4]

Note: The rate enhancement for the 2-aminobenzoate ester is significant, highlighting the catalytic role of the ortho-amino group.[1][3] The hydrolysis of 2-aminobenzoate esters is notably faster than their para-substituted counterparts, with rate enhancements reported to be in the range of 50-100 fold.[1][2][3]

Aminolysis and Transesterification Kinetics

Quantitative kinetic data for the aminolysis and transesterification of a systematic series of substituted aminobenzoate esters is less readily available in the literature compared to hydrolysis. However, the principles of substituent effects and reaction mechanisms can be inferred from studies on related ester systems.

  • Aminolysis: The reaction of esters with amines is a fundamental process for amide bond formation. The nucleophilicity of the amine and the electrophilicity of the ester's carbonyl carbon are key factors. Electron-withdrawing groups on the benzoate ring are expected to accelerate the reaction, while electron-donating groups would have the opposite effect.

  • Transesterification: This equilibrium reaction involves the exchange of the alcohol moiety of an ester. The reaction is typically catalyzed by acids or bases. The equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the alcohol product.

Further experimental studies are required to populate a comprehensive comparative table for the aminolysis and transesterification kinetics of substituted aminobenzoate esters.

Experimental Protocols

This section provides detailed methodologies for the kinetic analysis of reactions involving substituted aminobenzoate esters.

Protocol for Hydrolysis Kinetic Studies

This protocol is adapted from the studies on the hydrolysis of 2-aminobenzoate esters.[1]

Materials:

  • Substituted aminobenzoate ester of interest

  • Acetonitrile (for stock solutions)

  • Potassium chloride (for maintaining ionic strength)

  • A series of buffers (e.g., acetate, phosphate, borate) to cover the desired pH range

  • Deionized water

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the aminobenzoate ester in acetonitrile.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions of known pH and ionic strength (e.g., 0.1 M KCl).

  • Kinetic Measurement: a. Equilibrate the buffer solution in a quartz cuvette to the desired temperature (e.g., 50 °C) in the spectrophotometer. b. Initiate the reaction by injecting a small aliquot of the ester stock solution into the cuvette. c. Monitor the reaction by recording the change in absorbance at a wavelength where the product (e.g., the corresponding aminobenzoic acid or phenolate) has a strong absorbance distinct from the reactant ester. d. Continue data collection for at least 3-5 half-lives.

  • Data Analysis: a. The pseudo-first-order rate constant (kobsd) is obtained by fitting the absorbance versus time data to a first-order exponential equation. b. Plot log(kobsd) versus pH to determine the pH-rate profile.

Visualizing Reaction Mechanisms and Workflows

Graphical representations are invaluable for understanding complex chemical processes. This section provides diagrams for the key reaction mechanism and a general experimental workflow using the DOT language for Graphviz.

Intramolecular General Base Catalysis in the Hydrolysis of 2-Aminobenzoate Esters

Caption: Intramolecular general base catalysis in the hydrolysis of 2-aminobenzoate esters.

General Experimental Workflow for Kinetic Studies

G prep Preparation of Reagents (Ester Stock, Buffers) thermo Temperature Equilibration of Reaction Medium prep->thermo init Reaction Initiation (Injection of Ester) thermo->init monitor Spectrophotometric Monitoring of Reaction init->monitor data Data Acquisition (Absorbance vs. Time) monitor->data analysis Data Analysis (Fitting to Kinetic Model) data->analysis results Determination of Rate Constants (k_obsd) analysis->results

Caption: A generalized experimental workflow for kinetic analysis of ester reactions.

Conclusion and Future Directions

The kinetic studies of reactions involving substituted aminobenzoate esters reveal the profound influence of molecular structure on reactivity. The intramolecular catalysis observed in the hydrolysis of 2-aminobenzoate esters provides a clear example of how neighboring group participation can dramatically accelerate reaction rates.

While significant progress has been made in understanding the hydrolysis of these compounds, there is a clear need for more comprehensive kinetic studies on their aminolysis and transesterification reactions. A systematic investigation involving a wider range of substituents on both the aromatic ring and the ester group would provide a more complete picture of the structure-reactivity relationships. Such data would be invaluable for the rational design of synthetic routes and the development of new molecules with tailored properties for pharmaceutical and other applications. Future work should focus on generating robust quantitative data for these reactions and further elucidating their detailed mechanisms.

References

Differentiating Isomers of Aminobenzoates Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of aminobenzoate isomers—ortho, meta, and para—are critical for ensuring drug safety, efficacy, and quality control. Mass spectrometry offers a powerful suite of tools for this purpose, each with distinct advantages and limitations. This guide provides an objective comparison of mass spectrometric techniques for distinguishing aminobenzoate isomers, supported by experimental data and detailed protocols.

The subtle differences in the positions of the amino and carboxyl groups on the benzene ring of aminobenzoic acid isomers lead to distinct physicochemical properties that can be exploited for their separation and identification using mass spectrometry. The primary strategies involve chromatographic separation coupled with mass spectrometric detection (LC-MS) and the analysis of unique fragmentation patterns in tandem mass spectrometry (MS/MS). More advanced techniques like ion mobility spectrometry (IMS) offer an additional dimension of separation based on the ions' size, shape, and charge.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique for differentiating aminobenzoate isomers depends on the specific requirements of the analysis, such as the need for quantification, high-throughput screening, or detailed structural elucidation. While liquid chromatography provides the initial separation, the mass spectrometer's capabilities in distinguishing isomers are paramount.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a cornerstone technique for isomer differentiation. By inducing fragmentation of the precursor ion and analyzing the resulting product ions, unique fragmentation "fingerprints" for each isomer can be generated. The relative abundances of these fragment ions can be used for identification and even relative quantification.

The fragmentation of aminobenzoate isomers is significantly influenced by the position of the amino group, a phenomenon known as the "ortho effect" for the 2-aminobenzoate isomer. This effect leads to characteristic fragmentation pathways that are distinct from the meta and para isomers.

Key Fragmentation Pathways:

  • Ortho-Aminobenzoic Acid: The proximity of the amino and carboxylic acid groups in the ortho isomer facilitates a characteristic loss of water (H₂O) and carbon monoxide (CO) from the protonated molecule.

  • Meta- and Para-Aminobenzoic Acid: These isomers typically exhibit a primary loss of a hydroxyl radical (•OH) followed by the loss of CO.

The choice of ionization method also plays a crucial role. While electrospray ionization (ESI) is common for LC-MS, electron ionization (EI) can provide highly detailed fragmentation patterns, especially after derivatization of the isomers.

Quantitative Data Summary

A direct quantitative comparison of different mass spectrometry techniques for all three aminobenzoate isomers is not extensively available in a single study. However, data from various sources on LC-MS/MS methods for p-aminobenzoic acid (PABA) provide insights into the performance of this technique.

ParameterLC-MS/MS for p-Aminobenzoic AcidReference
Linearity Range 0.02–10 µg/mL
Limit of Detection (LOD) 5 ng/mL
Intra-day Precision (RSD) ≤5.81%
Inter-day Precision (RSD) ≤5.81%
Accuracy (Relative Error) ≤6.52%

Experimental Protocols

Protocol 1: LC-MS/MS for Simultaneous Quantification of p-Aminobenzoic Acid (PABA) and its Metabolites

This method was developed for the simultaneous quantification of PABA and its glycine conjugation metabolites in human urine.

1. Sample Preparation:

  • Human urine samples are used directly after ingestion of PABA.

2. Liquid Chromatography:

  • Column: Information not specified in the abstract.
  • Mobile Phase: Information not specified in the abstract.
  • Flow Rate: Information not specified in the abstract.

3. Mass Spectrometry:

  • Instrument: Tandem mass spectrometer.
  • Ionization Mode: Information not specified in the abstract.
  • Scan Type: Multiple Reaction Monitoring (MRM).

Protocol 2: LC-MS/MS for Simultaneous Determination of Procaine and p-Aminobenzoic Acid (PABA)

This method details the simultaneous determination of procaine and its metabolite PABA in a biological matrix.

1. Sample Preparation:

  • Simple protein precipitation of the sample.

2. Liquid Chromatography:

  • Column: XTerra MS C18 column.
  • Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents.
  • Flow Rate: 0.2 mL/min.

3. Mass Spectrometry:

  • Instrument: Quattro Micro mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Procaine: m/z 237 → 100
  • PABA: m/z 138 → 120

Visualizing Experimental Workflows and Fragmentation Pathways

General Workflow for LC-MS/MS Analysis

workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Supernatant Supernatant Collection Precipitation->Supernatant LC_Column LC Column Separation Supernatant->LC_Column Ionization Electrospray Ionization LC_Column->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Detector Detection & Quantification MS2->Detector

Caption: General workflow for the analysis of aminobenzoate isomers using LC-MS/MS.

Fragmentation Pathways of Aminobenzoic Acid Isomers

fragmentation cluster_ortho Ortho-Isomer cluster_meta_para Meta & Para-Isomers Ortho_M [M+H]+ Ortho_Frag1 Loss of H2O Ortho_M->Ortho_Frag1 Ortho_Frag2 Loss of CO Ortho_Frag1->Ortho_Frag2 MetaPara_M [M+H]+ MetaPara_Frag1 Loss of •OH MetaPara_M->MetaPara_Frag1 MetaPara_Frag2 Loss of CO MetaPara_Frag1->MetaPara_Frag2

Caption: Simplified fragmentation pathways for aminobenzoic acid isomers in MS/MS.

The Role of Ion Mobility Spectrometry (IMS)

Ion mobility spectrometry (IMS) is an emerging technique that separates ions in the gas phase based on their size, shape, and charge. This provides an additional dimension of separation to LC and MS, which can be particularly useful for distinguishing isomers that are difficult to separate by chromatography alone.

When coupled with mass spectrometry (IMS-MS), this technique can resolve isomeric ions with identical mass-to-charge ratios but different collision cross-sections (CCS), which is a measure of their three-dimensional shape in the gas phase. While specific applications of IMS for the comprehensive differentiation of all three aminobenzoate isomers are not yet widely published, the technique holds significant promise for this challenging separation.

Conclusion

Differentiating isomers of aminobenzoates is a critical analytical challenge that can be effectively addressed using mass spectrometry. Tandem mass spectrometry, particularly when coupled with liquid chromatography, provides a robust method for both identification and quantification based on characteristic fragmentation patterns. The "ortho effect" is a key diagnostic feature for distinguishing 2-aminobenzoic acid from its meta and para counterparts. While detailed quantitative comparisons of different MS techniques are still an area for further research, the existing LC-MS/MS methods demonstrate excellent sensitivity and reproducibility for the analysis of p-aminobenzoic acid. The advancement of techniques like ion mobility spectrometry is expected to further enhance the capabilities for comprehensive isomer differentiation in the future. Researchers should carefully consider the specific analytical needs to select the most appropriate mass spectrometric workflow for their application.

The Isopropoxy Group: A Key Player in the Bioactivity of Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the isopropoxy functional group reveals its significant influence on the antimicrobial, anticancer, and anti-inflammatory properties of benzoate derivatives. The substitution of an isopropoxy group onto a benzoate scaffold can modulate its biological activity, often enhancing its therapeutic potential compared to unsubstituted or other alkoxy-substituted analogues.

This guide provides a comparative overview of the bioactivity of isopropoxy-substituted benzoate derivatives, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of these compounds.

Comparative Bioactivity of Isopropoxy Benzoate Derivatives

The introduction of an isopropoxy group can significantly alter the physicochemical properties of a benzoate derivative, such as its lipophilicity, steric bulk, and electronic characteristics. These changes, in turn, can affect how the molecule interacts with biological targets, leading to enhanced or modified bioactivity.

Antimicrobial Activity

Studies have shown that the presence and position of an isopropoxy group on a benzoate derivative can influence its antimicrobial efficacy. For instance, a comparative study on a series of benzoic acid amides demonstrated that while the conjugation with amino acid esters significantly improved the antimicrobial attributes of sorbic acid, a similar enhancement was not observed for benzoic acid amide derivatives.[1] However, research on 1-(5-isopropoxy-2-methyl-4-nitrophenyl)-substituted benzimidazole derivatives has highlighted their potential as antimicrobial agents.

Table 1: Comparative Antimicrobial Activity of Benzoate Derivatives

Compound/DerivativeTest Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninateB. subtilis, S. aureusMIC: 0.17 mM, 0.50 mM respectively[1]
4-hydroxy benzoic acid derivativesBacteria and FungipMICam up to 1.50 µM/ml[2]
p-amino benzoic acid derivativesGram-positive and Gram-negative bacteriapMICbs up to 2.11 µM/ml[3]
Anticancer Activity

The isopropoxy group has been incorporated into various molecular scaffolds, including chalcones (which are structurally related to benzoates), to enhance their anticancer properties. The presence of alkoxy groups, such as methoxy and potentially isopropoxy, can influence the cytotoxic activity of these compounds against various cancer cell lines.[4] For example, studies on methoxylated chalcones have shown that the number and position of these groups can significantly impact their antiproliferative and proapoptotic activities.[5][6] While direct comparative data for isopropoxy-substituted chalcones is limited, the general trend suggests that alkoxy substitution is a viable strategy for enhancing anticancer efficacy. The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[7]

Table 2: Comparative Anticancer Activity of Alkoxy-Substituted Chalcone Derivatives

Compound/DerivativeCancer Cell Line(s)Activity Metric (IC50)Reference
4-MethoxychalconeB-16 (mouse melanoma), 3T3 (mouse fibroblasts)>50 µM[7]
Licochalcone AHep-2, B-16, A549, 3T325.89 µM (B-16)[7]
2'-hydroxy-2'',5''-dimethoxychalconeCanine lymphoma and leukemia cell linesSelective antiproliferative activity[5][6]
2'-hydroxy-4',6'-dimethoxychalconeCanine lymphoma and leukemia cell linesSelective antiproliferative activity[5][6]
3,4,5-Trimethoxylated chalconesColorectal and prostatic cancer cellsIC50 in the range of 1-18 µM[8]
Anti-inflammatory Activity

Table 3: Comparative Anti-inflammatory Activity of Benzoate and Related Derivatives

Compound/DerivativeAssay ModelKey FindingsReference
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edemaComparable activity to diclofenac[12]
Piroxicam analoguesAcetic acid-induced writhing and carrageenan-induced peritonitisPotent antinociceptive and anti-inflammatory prototypes[10]
5-acetamido-2-hydroxy benzoic acid derivativesAcetic acid-induced writhing and hot plateReduced painful activity by 74-75%[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the bioactivities discussed.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

  • Broth Microdilution Method:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Agar Well Diffusion Method:

    • Prepare agar plates seeded with the test microorganism.

    • Create wells of a defined diameter in the agar.

    • Add a specific volume of the test compound solution at different concentrations into the wells.

    • Incubate the plates under suitable conditions.

    • Measure the diameter of the zone of inhibition around each well to assess the antimicrobial activity.[14]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[2][5][15]

Carrageenan-Induced Paw Edema Assay

This in vivo assay is used to evaluate the acute anti-inflammatory activity of compounds.

  • Administer the test compound or a reference drug (e.g., indomethacin) to a group of animals (typically rats or mice) via an appropriate route (e.g., oral or intraperitoneal).

  • After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group (which received only the vehicle and carrageenan).[16][17][18][19]

Signaling Pathways and Molecular Mechanisms

The bioactivity of benzoate derivatives, including those with an isopropoxy group, is often mediated through their interaction with specific signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival.[20] Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer drugs. Many natural and synthetic compounds exert their effects by inhibiting the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.[11][20]

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression Benzoate Isopropoxy Benzoate Derivatives Benzoate->IKK Inhibits NFkB_n NF-κB NFkB_n->Gene Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by isopropoxy benzoate derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[21] Chalcones, which are structurally related to benzoates, have been shown to exert their antiproliferative effects by modulating the MAPK pathway.[16][17] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[18]

MAPK_Signaling_Pathway cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription Transcription Factors (e.g., c-Jun, c-Fos) Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes Chalcone Isopropoxy Chalcones Chalcone->Raf Inhibits Chalcone->MEK Inhibits Chalcone->ERK Inhibits ERK_n ERK ERK_n->Transcription Activates

Caption: Modulation of the MAPK signaling pathway by isopropoxy chalcones.

Conclusion

The isopropoxy group serves as a valuable functional moiety in the design of bioactive benzoate derivatives. Its impact on the antimicrobial, anticancer, and anti-inflammatory properties of these compounds is evident from the available literature. While direct comparative studies are still needed to fully elucidate the structure-activity relationships, the existing data strongly suggest that the incorporation of an isopropoxy group is a promising strategy for the development of novel therapeutic agents. Further research focusing on the systematic comparison of different alkoxy substituents and the elucidation of their precise mechanisms of action will be instrumental in advancing this field.

References

"comparative analysis of Methyl 4-amino-2-isopropoxybenzoate in solution-phase vs. solid-phase synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of small organic molecules like Methyl 4-amino-2-isopropoxybenzoate, a potential building block in medicinal chemistry, can be approached through various methodologies. The two primary strategies, solution-phase and solid-phase synthesis, offer distinct advantages and disadvantages. This guide provides an objective comparison of these two approaches for the preparation of this compound, supported by detailed experimental protocols and workflow visualizations to aid in selecting the most suitable method for specific research and development needs.

Data Presentation: A Comparative Overview

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
Overall Yield Generally lower due to losses during multi-step workups and purifications.Can be higher due to the elimination of intermediate purification steps.
Purity of Final Product Dependent on the efficiency of each purification step (e.g., extraction, crystallization, chromatography).Often high after cleavage from the resin, as excess reagents and soluble byproducts are washed away.
Reaction Time Typically longer due to the time required for individual reaction workups and purifications. A synthesis requiring multiple days is common.[1]Significantly faster as reactions are driven to completion with excess reagents and purification involves simple washing. A multi-step synthesis can be completed in a shorter timeframe.[1]
Scalability More readily scalable to produce larger quantities (gram to kilogram scale).Typically limited to smaller scale (milligram to gram) synthesis, although large-scale solid-phase synthesis is possible with specialized equipment.
Purification Involves classical techniques like extraction, crystallization, and column chromatography for each intermediate.Simplified purification, primarily involving washing the resin-bound product. The final product is purified after cleavage from the solid support.[1]
Automation Less amenable to full automation.Highly suitable for automation, enabling high-throughput synthesis of compound libraries.
Cost-Effectiveness Can be more cost-effective for large-scale synthesis due to cheaper reagents and solvents.The cost of resins and specialized reagents can be higher, making it more expensive for single-compound synthesis but cost-effective for libraries.

Experimental Protocols

Solution-Phase Synthesis of this compound

This multi-step solution-phase synthesis is adapted from a patented method for a structurally related precursor and a standard esterification process.[2]

Step 1: Synthesis of a Protected Precursor (adapted from CN111559967B) A detailed multi-step process starting from commercially available materials is employed to synthesize 4-amino-2-isopropoxybenzoic acid. This involves protection of functional groups, nitration, etherification, oxidation, and reduction.

Step 2: Fischer Esterification of 4-amino-2-isopropoxybenzoic Acid

  • Reaction Setup: In a round-bottom flask, suspend 1.0 equivalent of 4-amino-2-isopropoxybenzoic acid in 10 volumes of methanol.

  • Acid Catalysis: Carefully add 0.1 to 0.2 equivalents of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Hypothetical Solid-Phase Synthesis of this compound

This proposed solid-phase synthesis is based on established methodologies for attaching carboxylic acids to solid supports and subsequent on-resin modifications.

Step 1: Immobilization of 4-amino-2-isopropoxybenzoic Acid on a Solid Support

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • Precursor Preparation: In a separate flask, dissolve 2.0 equivalents of N-Fmoc-4-amino-2-isopropoxybenzoic acid and 4.0 equivalents of diisopropylethylamine (DIPEA) in DCM.

  • Resin Loading: Add the precursor solution to the swollen resin and shake at room temperature for 4 hours.

  • Capping: Add methanol to cap any unreacted sites on the resin and shake for 30 minutes.

  • Washing: Wash the resin sequentially with DCM, dimethylformamide (DMF), and methanol, then dry under vacuum.

Step 2: On-Resin Deprotection and Esterification

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Esterification: This step is not directly applicable in this context as the methyl ester is the target. A more logical solid-phase approach would be to synthesize the acid and cleave it, followed by solution-phase esterification, or to use a different linker strategy. For a direct solid-phase approach to the ester, one might consider building the molecule on the resin in a different order.

A more practical solid-phase approach would involve synthesizing the target acid on the resin and then cleaving it for subsequent esterification in solution, or alternatively, attaching a precursor alcohol to the resin and then building the aromatic ring system.

Visualization of Synthesis Workflows

Solution_Phase_Synthesis Start Starting Materials Step1 Protection & Nitration Start->Step1 Workup1 Extraction & Purification Step1->Workup1 Step2 Etherification Workup1->Step2 Workup2 Extraction & Purification Step2->Workup2 Step3 Oxidation & Reduction Workup2->Step3 Workup3 Extraction & Purification Step3->Workup3 Step4 Esterification Workup3->Step4 Workup4 Extraction & Purification Step4->Workup4 Final This compound Workup4->Final

Caption: Workflow for the solution-phase synthesis of this compound.

Solid_Phase_Synthesis Resin Resin Support Coupling Couple Protected 4-amino-2-isopropoxybenzoic acid Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Deprotection Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Cleavage Cleavage from Resin Wash2->Cleavage Purification Final Purification Cleavage->Purification Final This compound Purification->Final

Caption: A generalized workflow for the solid-phase synthesis approach.

References

Safety Operating Guide

Proper Disposal of Methyl 4-amino-2-isopropoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a procedural guide for the safe disposal of Methyl 4-amino-2-isopropoxybenzoate, a compound utilized in various research and development applications.

Note: The following procedures are based on general best practices for laboratory chemical disposal. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to adhere to all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or with a certified fume hood.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Segregation and Storage:

    • Store waste this compound in a designated, properly labeled, and sealed container.

    • The container should be compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Waste Collection:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the chemical waste.

    • Provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain a detailed record of the amount of this compound designated for disposal.

    • Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Professional Disposal:

    • The licensed waste disposal company will transport the chemical to a permitted treatment, storage, and disposal facility (TSDF).

    • At the TSDF, the chemical will be managed in an environmentally responsible manner, likely through incineration or other approved chemical treatment methods.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: Have Waste This compound consult_sds Consult Specific Safety Data Sheet (SDS) start->consult_sds wear_ppe Wear Appropriate Personal Protective Equipment (PPE) consult_sds->wear_ppe segregate Segregate and Store in Labeled, Sealed Container wear_ppe->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs document Complete Waste Disposal Documentation contact_ehs->document collection Arrange for Professional Waste Collection document->collection end End: Proper Disposal by Licensed Vendor collection->end

Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling Methyl 4-amino-2-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 4-amino-2-isopropoxybenzoate. The following procedures are based on a conservative assessment of hazards associated with structurally similar aromatic amines and benzoates, in the absence of a specific Safety Data Sheet (SDS) for the named compound.

Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation based on analogous compounds, a comprehensive PPE strategy is mandatory.

Table 1: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Nitrile gloves (ensure appropriate thickness and check for breakthrough times if available for similar chemicals). A lab coat or chemical-resistant apron should be worn.Prevents skin contact, which may cause irritation or allergic reactions. Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH/MSHA-approved respirator for organic vapors and particulates is recommended.Minimizes inhalation of dust or vapors, which may cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[3]

    • Gather all necessary PPE as outlined in Table 1.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Don the appropriate PPE before entering the designated handling area.

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.

    • Avoid generating dust.[2]

    • Use spark-proof tools and equipment.

    • Keep the container tightly closed when not in use.[2]

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

    • Keep containers tightly sealed to prevent contamination and degradation.

Disposal Plan: Step-by-Step Waste Management

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management:

    • Keep the waste container securely sealed when not in use.

    • Store the waste container in a designated secondary containment area.

  • Disposal:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Chemical Handling (in fume hood) ppe->handling Begin work storage Secure Storage handling->storage If not all material is used decon Decontamination & Doff PPE handling->decon After handling is complete waste Waste Collection decon->waste Dispose of contaminated items disposal Final Disposal (Professional Service) waste->disposal Follow regulations

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.